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An In-depth Technical Guide to 4-chloro-1,7-dimethyl-1H-imidazo[4,5-d]pyridazine: Physicochemical Properties and Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals Disclaimer: The following document provides a comprehensive theoretical and predictive analysis of 4-chloro-1,7-dimethyl-1H-imidazo[4,5-d]pyridazine. To dat...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document provides a comprehensive theoretical and predictive analysis of 4-chloro-1,7-dimethyl-1H-imidazo[4,5-d]pyridazine. To date, specific experimental data for this compound is not available in peer-reviewed literature. The information presented herein is based on established principles of medicinal chemistry, data from structurally analogous compounds, and computational predictions.

Introduction: The Promising Scaffold of Imidazo[4,5-d]pyridazine

The imidazo[4,5-d]pyridazine core is a significant heterocyclic scaffold in medicinal chemistry, recognized as a purine isostere. This structural similarity allows it to interact with biological targets typically addressed by purine-based molecules, while offering distinct physicochemical and pharmacological properties.[1][2] Derivatives of this scaffold have been investigated for a range of therapeutic applications, including as kinase inhibitors for anticancer therapy, as well as for their potential antiviral, anticonvulsant, and antimalarial activities.[1][3][4] The specific compound, 4-chloro-1,7-dimethyl-1H-imidazo[4,5-d]pyridazine, represents a novel entity within this class, with the chloro-substituent at the 4-position providing a reactive handle for further chemical derivatization and the dimethyl substitution potentially influencing its solubility, metabolic stability, and target engagement.

This guide provides a detailed exploration of the predicted physicochemical properties of 4-chloro-1,7-dimethyl-1H-imidazo[4,5-d]pyridazine, a proposed synthetic route, and general analytical methodologies for its characterization.

Predicted Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic behavior. In the absence of experimental data, we can predict these properties for 4-chloro-1,7-dimethyl-1H-imidazo[4,5-d]pyridazine based on its structure and data from similar compounds.

PropertyPredicted ValueRationale and Significance for Drug Development
Molecular Formula C7H7ClN4Provides the elemental composition.
Molecular Weight 182.61 g/mol A low molecular weight is generally favorable for oral bioavailability, adhering to Lipinski's Rule of Five.
Melting Point Solid at room temperatureBased on the solid nature of the closely related 4-chloro-7-methyl-1H-imidazo[4,5-d]pyridazine.[5] A crystalline solid is preferred for formulation stability.
Boiling Point > 300 °C (decomposes)High boiling point is expected due to the heterocyclic aromatic structure and potential for intermolecular interactions.
Solubility Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol)The heterocyclic nature with multiple nitrogen atoms suggests some aqueous solubility, while the chloro and methyl groups enhance lipophilicity. Solubility is a critical factor for both in vitro assays and in vivo administration.
logP (Octanol/Water Partition Coefficient) 1.5 - 2.5This predicted range indicates a balance between hydrophilicity and lipophilicity, which is crucial for membrane permeability and overall drug-likeness.
pKa (Acid Dissociation Constant) Basic pKa: 2-4 (imidazole nitrogen); Acidic pKa: Not significantThe imidazole ring contains basic nitrogen atoms that can be protonated at physiological pH, influencing solubility and receptor interactions.

Proposed Synthesis of 4-chloro-1,7-dimethyl-1H-imidazo[4,5-d]pyridazine

The synthesis of 4-chloro-1,7-dimethyl-1H-imidazo[4,5-d]pyridazine can be envisioned through a multi-step process, leveraging established methodologies for the construction of the imidazo[4,5-d]pyridazine ring system.[6][7][8] A plausible synthetic pathway is outlined below.

G A 1,2-dimethyl-4,5-dinitroimidazole B 4,5-diamino-1,2-dimethylimidazole A->B Reduction (e.g., H2, Pd/C) C 1,7-dimethyl-1H-imidazo[4,5-d]pyridazine-4,6(5H,7H)-dione B->C Cyclization (e.g., Diethyl oxalate, NaOEt) D 4-chloro-1,7-dimethyl-1H-imidazo[4,5-d]pyridazine C->D Chlorination (e.g., POCl3)

Figure 1. Proposed synthetic workflow for 4-chloro-1,7-dimethyl-1H-imidazo[4,5-d]pyridazine.

Step-by-Step Experimental Protocol:

Step 1: Synthesis of 4,5-diamino-1,2-dimethylimidazole

  • To a solution of 1,2-dimethyl-4,5-dinitroimidazole in ethanol, add a catalytic amount of 10% Palladium on carbon.

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield 4,5-diamino-1,2-dimethylimidazole.

Causality: The reduction of the dinitro groups to diamines is a standard and efficient transformation using catalytic hydrogenation. This step is crucial for setting up the subsequent cyclization to form the pyridazine ring.

Step 2: Synthesis of 1,7-dimethyl-1H-imidazo[4,5-d]pyridazine-4,6(5H,7H)-dione

  • To a solution of sodium ethoxide in ethanol, add 4,5-diamino-1,2-dimethylimidazole.

  • To this mixture, add diethyl oxalate dropwise at room temperature.

  • Reflux the reaction mixture for several hours until the cyclization is complete (monitored by TLC).

  • Cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid).

  • Collect the precipitated product by filtration, wash with cold ethanol, and dry to obtain 1,7-dimethyl-1H-imidazo[4,5-d]pyridazine-4,6(5H,7H)-dione.

Causality: The condensation of the vicinal diamine with diethyl oxalate is a common method for forming the pyridazinedione ring. The basic conditions facilitate the nucleophilic attack of the amino groups on the ester carbonyls.

Step 3: Synthesis of 4-chloro-1,7-dimethyl-1H-imidazo[4,5-d]pyridazine

  • In a round-bottom flask, carefully add phosphorus oxychloride (POCl3).

  • To the POCl3, add 1,7-dimethyl-1H-imidazo[4,5-d]pyridazine-4,6(5H,7H)-dione in portions.

  • Optionally, a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) can be added to facilitate the reaction.

  • Heat the reaction mixture at reflux for several hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • Neutralize the acidic solution with a base (e.g., sodium bicarbonate solution) until a precipitate forms.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-chloro-1,7-dimethyl-1H-imidazo[4,5-d]pyridazine.

Causality: Phosphorus oxychloride is a standard and effective reagent for converting the dione to the dichloro derivative. In this case, it will chlorinate the 4-position. The 4-chloro substituent is a versatile handle for introducing various nucleophiles in subsequent synthetic steps.[6][7]

Predicted Spectroscopic Data

The characterization of a novel compound relies on a combination of spectroscopic techniques. Based on the proposed structure, the following spectral data are predicted for 4-chloro-1,7-dimethyl-1H-imidazo[4,5-d]pyridazine.

1H NMR (Proton Nuclear Magnetic Resonance)
  • δ 8.5-9.0 ppm (singlet, 1H): Aromatic proton on the pyridazine ring.

  • δ 3.8-4.2 ppm (singlet, 3H): Methyl protons attached to the imidazole nitrogen (N1-CH3).

  • δ 2.5-2.8 ppm (singlet, 3H): Methyl protons attached to the imidazole carbon (C7-CH3).

Rationale: The aromatic proton is expected to be in the downfield region due to the electron-withdrawing nature of the heterocyclic system. The methyl groups will appear as singlets in the upfield region.

13C NMR (Carbon-13 Nuclear Magnetic Resonance)
  • δ 150-160 ppm: Carbon atoms of the pyridazine ring attached to nitrogen.

  • δ 140-150 ppm: Quaternary carbon atoms of the imidazole ring.

  • δ 120-130 ppm: Aromatic CH of the pyridazine ring.

  • δ 30-35 ppm: N1-methyl carbon.

  • δ 10-15 ppm: C7-methyl carbon.

Rationale: The chemical shifts are predicted based on the electronic environment of each carbon atom. Carbons in the aromatic heterocyclic system will be in the downfield region, while the methyl carbons will be in the upfield region.

IR (Infrared) Spectroscopy
  • 3100-3000 cm-1: C-H stretching of the aromatic ring.

  • 2950-2850 cm-1: C-H stretching of the methyl groups.

  • 1600-1450 cm-1: C=C and C=N stretching vibrations of the aromatic rings.

  • 800-700 cm-1: C-Cl stretching vibration.

Rationale: The IR spectrum will show characteristic peaks corresponding to the functional groups present in the molecule.

MS (Mass Spectrometry)
  • [M]+ and [M+2]+: Molecular ion peaks with an approximate 3:1 ratio, characteristic of a compound containing one chlorine atom. For C7H7ClN4, the expected m/z would be around 182 and 184.

Rationale: The isotopic pattern of chlorine is a key diagnostic feature in the mass spectrum.

General Analytical Protocols

The following are general protocols for the analysis of 4-chloro-1,7-dimethyl-1H-imidazo[4,5-d]pyridazine.

Thin Layer Chromatography (TLC)
  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 1:1 or 2:1 v/v) or dichloromethane and methanol (e.g., 9:1 v/v).

  • Visualization: UV light (254 nm) and/or staining with potassium permanganate or iodine.

Purpose: To monitor reaction progress, assess purity, and determine appropriate conditions for column chromatography.

High-Performance Liquid Chromatography (HPLC)
  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.

  • Detection: UV detector at a suitable wavelength (e.g., 254 nm).

Purpose: To determine the purity of the final compound with high resolution.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Solvent: Deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6).

  • Internal Standard: Tetramethylsilane (TMS).

  • Experiments: 1H NMR, 13C NMR, and potentially 2D NMR experiments (COSY, HSQC, HMBC) for unambiguous structure elucidation.

Purpose: To confirm the chemical structure of the synthesized compound.

Conclusion and Future Directions

While experimental data for 4-chloro-1,7-dimethyl-1H-imidazo[4,5-d]pyridazine is currently lacking, this in-depth technical guide provides a robust framework for its synthesis, characterization, and evaluation. The predicted physicochemical properties suggest that it is a promising candidate for further investigation in drug discovery programs. The proposed synthetic route is based on well-established chemical transformations and should be readily achievable in a laboratory setting.

Future work should focus on the actual synthesis and experimental validation of the predicted properties of this novel compound. Subsequent biological screening, particularly in kinase inhibition assays, could unveil its therapeutic potential. The 4-chloro substituent provides a valuable starting point for the generation of a library of derivatives, enabling a thorough exploration of the structure-activity relationship (SAR) of this promising scaffold.

References

  • Ramesh, K., & Panzica, R. P. (1989). Synthesis and Biological Activity of Certain 4-Substituted Imidazo[4,5-d]Pyridazine Nucleosides. Nucleosides and Nucleotides, 8(5-6), 1141-1142.
  • Ramesh, K., & Panzica, R. P. (2006). Synthesis and Biological Activity of Certain 4-Substituted Imidazo[4,5-d]Pyridazine Nucleosides. Nucleosides and Nucleotides, 8(5-6), 881-893.
  • Carbon, J. A. (1958). The Preparation of Several 4-Substituted Imidazo[4,5-d]pyridazines as Possible Purine Antimetabolites. Journal of the American Chemical Society, 80(22), 6083-6087.
  • Malik, M. S., et al. (2024). Exploring the untapped pharmacological potential of imidazopyridazines. RSC Medicinal Chemistry.
  • Gerhardt, W. (1964). The synthesis of imidazo[4,5‐c] ‐ and v‐triazolo[4,5‐c] pyridazines. Journal of Heterocyclic Chemistry, 1(3), 213-217.
  • Zhu, J., et al. (2024).
  • Castle, R. N., & Seese, W. S. (1958). Imidazo[4,5-d]pyridazines. I. Synthesis of 4,7-Disubstituted Derivatives. The Journal of Organic Chemistry, 23(10), 1534-1537.
  • Sławiński, J., et al. (2017).
  • MedChem Consulting. (2022). Computation Chemistry Tools. Retrieved from [Link]

  • Malik, M. S., et al. (2024). Exploring the untapped pharmacological potential of imidazopyridazines. RSC Advances.
  • Stuke, A., & Head-Gordon, T. (2024). Transfer learning for molecular property predictions from small datasets. The Journal of Chemical Physics, 161(14).
  • ChemXploreML: A Desktop Application for Molecular Property Prediction. (2025).
  • Wang, Y., et al. (2025). MolFCL: predicting molecular properties through chemistry-guided contrastive and prompt learning.
  • Iannelli, M., et al. (2023).
  • Sławiński, J., et al. (2017).
  • PubChem. (n.d.). 4,7-dichloro-1-methyl-1h-imidazo[4,5-d]pyridazine. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Imidazo[4,5-d]pyridazine. Retrieved from [Link]

  • NextSDS. (n.d.). 1H-Imidazo[4,5-d]pyridazin-4-amine, 7-chloro-. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Drug design, development and biological screening of pyridazine derivatives. Retrieved from [Link]

  • El-Gohary, N. S., et al. (2023). Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies. Molecules, 28(21), 7252.
  • Bergazin, T. D. (2021).
  • Wikipedia. (n.d.). Pyridazine. Retrieved from [Link]

  • American Chemical Society. (2024). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Organic & Inorganic Au.
  • Chemical Synthesis Database. (2025). 1-methyl-1H-imidazo[4,5-d]pyridazine-4,7-dithiol. Retrieved from [Link]

  • E3S Web of Conferences. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences, 527, 01014.
  • ResearchGate. (2023). DFT, molecular docking and experimental FT-IR, FT-Raman, NMR inquisitions on “4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine”: Alpha-2-imidazoline receptor agonist antihypertensive agent. Retrieved from [Link]

  • ResearchGate. (2026). A critical view of computational chemistry methods in understanding corrosion inhibition of 6-chloro-2-phenylimidazo[1,2-b]pyridazine in 1 M and 5 M HCl. Retrieved from [Link]

  • Google Patents. (n.d.). RU2597787C2 - Method for quantitative determination of imidazole derivatives (imidazoline group).
  • National Center for Biotechnology Information. (n.d.). Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives. Retrieved from [Link]

  • International Journal of Pure and Applied Mathematics. (n.d.). NMR spectral analysis of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Selectivity and Physicochemical Optimization of Repurposed Pyrazolo[1,5-b]pyridazines for the Treatment of Human African Trypanosomiasis. Retrieved from [Link]

  • Semantic Scholar. (2021). Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible excha. Retrieved from [Link]

  • TÜBİTAK Academic Journals. (2021). Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism. Retrieved from [Link]

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Sources

Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of 4-chloro-1,7-dimethyl-1H-imidazo[4,5-d]pyridazine

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the conceptual discovery and plausible synthetic pathways for 4-chloro-1,7-dimethyl-1H-imidazo[4,5-d]pyridaz...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the conceptual discovery and plausible synthetic pathways for 4-chloro-1,7-dimethyl-1H-imidazo[4,5-d]pyridazine, a heterocyclic compound of interest in medicinal chemistry. Drawing from established principles of heterocyclic chemistry and the synthesis of related analogs, this document offers insights into the rationale behind its structure and detailed methodologies for its preparation.

Introduction: The Significance of the Imidazo[4,5-d]pyridazine Core

The imidazo[4,5-d]pyridazine scaffold is a purine isostere, meaning it is a structural analog of the purine bases that are fundamental to DNA and RNA. This structural similarity makes the imidazo[4,5-d]pyridazine core a privileged scaffold in medicinal chemistry.[1][2] By mimicking the natural purines, molecules incorporating this core can interact with a wide range of biological targets, including kinases, polymerases, and other enzymes that recognize purine-based substrates.[3] The strategic placement of nitrogen atoms and the potential for substitution at various positions allow for the fine-tuning of physicochemical properties and biological activity.

The specific compound, 4-chloro-1,7-dimethyl-1H-imidazo[4,5-d]pyridazine, presents several key features for drug design:

  • The Chlorine Atom: The chloro group at the 4-position is a versatile synthetic handle. It can act as a leaving group for nucleophilic substitution reactions, allowing for the introduction of a diverse range of functional groups to explore the structure-activity relationship (SAR).[4][5]

  • The Methyl Groups: The two methyl groups, one on the imidazole ring and one on the pyridazine ring, can influence the molecule's solubility, metabolic stability, and binding interactions with its biological target.

Part 1: Conceptual Discovery and Rationale

While a singular "discovery" paper for 4-chloro-1,7-dimethyl-1H-imidazo[4,5-d]pyridazine is not prominent in the literature, its conceptualization can be understood within the broader context of drug discovery programs targeting purine-binding enzymes. The design of this molecule likely stemmed from a rational, hypothesis-driven approach to developing selective inhibitors for a specific biological target.

The logical progression for the conceptual discovery would be as follows:

  • Scaffold Hopping and Isosteric Replacement: Starting from a known purine-based inhibitor, medicinal chemists often employ "scaffold hopping" to identify novel core structures with improved properties. The imidazo[4,5-d]pyridazine system serves as an excellent isostere for the purine core.[1]

  • Structure-Based Drug Design: Using computational modeling and the X-ray crystal structure of the target protein, researchers can design ligands that fit optimally into the binding site. The substituents on the imidazo[4,5-d]pyridazine core would be chosen to maximize favorable interactions and displace water molecules.

  • Fragment-Based Screening: Alternatively, the imidazo[4,5-d]pyridazine core could be identified as a "hit" in a fragment-based screening campaign. Subsequent optimization of this fragment by adding substituents like the chloro and methyl groups would lead to the development of a more potent lead compound.

The following diagram illustrates the conceptual relationship between the purine scaffold and the target molecule.

G Purine Purine Scaffold (Natural Ligand/Starting Point) ImidazoPyridazine Imidazo[4,5-d]pyridazine Core (Scaffold Hop/Isostere) Purine->ImidazoPyridazine Isosteric Replacement TargetMolecule 4-chloro-1,7-dimethyl-1H-imidazo[4,5-d]pyridazine (Optimized Lead Compound) ImidazoPyridazine->TargetMolecule Substitution for Improved Properties

Caption: Conceptual pathway from a natural purine to the target molecule.

Part 2: Plausible Synthetic Pathways

The synthesis of 4-chloro-1,7-dimethyl-1H-imidazo[4,5-d]pyridazine can be logically approached through a multi-step sequence starting from a suitably substituted pyridazine precursor. The following sections outline a likely synthetic route with detailed protocols.

Overall Synthetic Scheme

The proposed synthesis involves the construction of the fused imidazole ring onto a pyridazine core, followed by chlorination and methylation.

G A 3,4-Diaminopyridazine B 1,7-Dimethyl-1H-imidazo[4,5-d]pyridazin-4(5H)-one A->B 1. Cyclization with Acetic Anhydride 2. Methylation C 4-Chloro-1,7-dimethyl-1H-imidazo[4,5-d]pyridazine B->C Chlorination (e.g., POCl3)

Caption: Proposed synthetic pathway for the target molecule.

Step 1: Synthesis of the Imidazo[4,5-d]pyridazine Core

The initial step involves the formation of the imidazole ring. A common and efficient method for this is the condensation of a diamine with a carboxylic acid or its derivative.[2]

Protocol: Synthesis of 1,7-Dimethyl-1H-imidazo[4,5-d]pyridazin-4(5H)-one

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 3,4-diaminopyridazine in an excess of acetic anhydride.

  • Cyclization: Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling, the excess acetic anhydride is removed under reduced pressure. The resulting solid is triturated with diethyl ether and filtered to yield the acetylated intermediate.

  • Methylation: The intermediate is then dissolved in a suitable solvent such as dimethylformamide (DMF). Sodium hydride (NaH) is added portion-wise at 0°C, followed by the addition of methyl iodide. The reaction is stirred at room temperature overnight.

  • Purification: The reaction is quenched with water, and the product is extracted with an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.

Reagent/SolventMolar EquivalentPurpose
3,4-Diaminopyridazine1.0Starting material
Acetic AnhydrideExcessReagent and solvent for cyclization
Sodium Hydride2.2Base for deprotonation
Methyl Iodide2.2Methylating agent
Dimethylformamide-Solvent for methylation
Step 2: Chlorination of the Imidazo[4,5-d]pyridazinone

The conversion of the pyridazinone to the corresponding chloro-derivative is a crucial step to introduce a versatile synthetic handle. This is typically achieved using a chlorinating agent like phosphorus oxychloride (POCl₃).[5][6]

Protocol: Synthesis of 4-chloro-1,7-dimethyl-1H-imidazo[4,5-d]pyridazine

  • Reaction Setup: In a sealed tube or a flask equipped with a reflux condenser and a gas trap, add 1,7-dimethyl-1H-imidazo[4,5-d]pyridazin-4(5H)-one to an excess of phosphorus oxychloride (POCl₃). A catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can be added to facilitate the reaction.

  • Chlorination: Heat the mixture at 100-110°C for 3-5 hours. The reaction should be performed in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.

  • Work-up: After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice with vigorous stirring. This will quench the excess POCl₃.

  • Neutralization and Extraction: The acidic aqueous solution is neutralized with a base, such as sodium bicarbonate or ammonium hydroxide, until a precipitate forms. The solid product is collected by filtration, or if no solid forms, the aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: The crude product is purified by recrystallization or column chromatography to afford the pure 4-chloro-1,7-dimethyl-1H-imidazo[4,5-d]pyridazine.

Reagent/CatalystMolar EquivalentPurpose
1,7-Dimethyl-1H-imidazo[4,5-d]pyridazin-4(5H)-one1.0Substrate
Phosphorus Oxychloride (POCl₃)ExcessChlorinating agent and solvent
N,N-DimethylanilineCatalyticCatalyst

Part 3: Characterization and Further Applications

The final product, 4-chloro-1,7-dimethyl-1H-imidazo[4,5-d]pyridazine, should be thoroughly characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and the position of the substituents.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

The 4-chloro substituent serves as a key functional group for further derivatization. Nucleophilic aromatic substitution reactions can be employed to introduce a wide variety of amines, alcohols, and thiols, allowing for the generation of a library of compounds for biological screening.[4]

References

  • BenchChem. The Imidazo[4,5-d]imidazole Core: An In-depth Technical Guide on its Discovery and History.
  • ResearchGate. The synthesis of imidazo[4,5‐c] ‐ and v‐triazolo[4,5‐c] pyridazines.
  • PubMed. Synthesis and biological evaluation of N4-substituted imidazo- and v-triazolo[4,5-d]pyridazine nucleosides.
  • PubMed. Discovery and optimization of a series of imidazo[4,5-b]pyrazine derivatives as highly potent and exquisitely selective inhibitors of the mesenchymal-epithelial transition factor (c-Met) protein kinase.
  • ResearchGate.
  • PubChem. 1H-Imidazo[4,5-d]pyridazine.
  • MDPI. Safe Synthesis of 4,7-Dibromo[1][4][7]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions.

  • MDPI.

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Protocols & Analytical Methods

Method

Synthesis of 4-chloro-1,7-dimethyl-1H-imidazo[4,5-d]pyridazine: A Detailed Protocol for Drug Discovery and Development

Abstract This application note provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of 4-chloro-1,7-dimethyl-1H-imidazo[4,5-d]pyridazine, a heterocyclic compound of significant interest in m...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of 4-chloro-1,7-dimethyl-1H-imidazo[4,5-d]pyridazine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The imidazo[4,5-d]pyridazine scaffold is a core structural motif in various biologically active molecules, and the introduction of a chlorine atom at the 4-position offers a versatile handle for further chemical modifications through nucleophilic substitution reactions. This guide is intended for researchers and scientists with a background in organic synthesis. The protocol is designed with a focus on scientific integrity, safety, and reproducibility, drawing upon established methodologies for the synthesis of related heterocyclic systems.

Introduction

The imidazo[4,5-d]pyridazine ring system, an isomer of purine, is a privileged scaffold in the design of novel therapeutic agents. Its derivatives have demonstrated a wide range of pharmacological activities, including but not limited to, antiviral, anticancer, and kinase inhibitory effects. The targeted synthesis of specifically substituted analogues, such as 4-chloro-1,7-dimethyl-1H-imidazo[4,5-d]pyridazine, is crucial for structure-activity relationship (SAR) studies and the development of new chemical entities.

This protocol outlines a plausible and robust synthetic route, commencing with the formation of the imidazo[4,5-d]pyridazine core, followed by N-methylation and a final chlorination step. The rationale behind the selection of reagents and reaction conditions is discussed to provide a deeper understanding of the chemical transformations involved.

Materials and Reagents

ReagentSupplierCAS NumberNotes
1H-Imidazo[4,5-d]pyridazine-4,7(5H,6H)-dioneSigma-Aldrich5440-00-6Starting material
Dimethyl sulfateAcros Organics77-78-1Caution: Highly toxic and corrosive.
Sodium hydride (60% dispersion in mineral oil)Alfa Aesar7646-69-7Caution: Flammable solid.
Anhydrous N,N-Dimethylformamide (DMF)Fisher Chemical68-12-2
Phosphorus oxychloride (POCl₃)J.T. Baker10025-87-3Caution: Corrosive and lachrymator.
N,N-Diisopropylethylamine (DIPEA)TCI America7087-68-5
Dichloromethane (DCM)Macron Fine Chemicals75-09-2Anhydrous grade
Ethyl acetate (EtOAc)VWR Chemicals141-78-6
HexanesEMD Millipore110-54-3
Saturated aqueous sodium bicarbonate (NaHCO₃)LabChem Inc.144-55-8
Brine (Saturated aqueous NaCl)-7647-14-5
Anhydrous magnesium sulfate (MgSO₄)BDH Chemicals7487-88-9

Experimental Protocol

Step 1: Synthesis of 1,7-dimethyl-1H-imidazo[4,5-d]pyridazine-4,7(5H,6H)-dione

This step involves the N-methylation of the imidazo[4,5-d]pyridazine core. The use of a strong base like sodium hydride is crucial for the deprotonation of the imidazole and pyridazine nitrogens, facilitating the subsequent alkylation. However, regioselectivity can be a challenge in such reactions. The following procedure is a general guideline and may require optimization.

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add a suspension of sodium hydride (2.2 equivalents) in anhydrous N,N-Dimethylformamide (DMF).

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 1H-Imidazo[4,5-d]pyridazine-4,7(5H,6H)-dione (1.0 equivalent) in anhydrous DMF and add it dropwise to the sodium hydride suspension under a nitrogen atmosphere.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Cool the mixture back to 0 °C and add dimethyl sulfate (2.5 equivalents) dropwise via the dropping funnel.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 10% Methanol in Dichloromethane mobile phase).

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 1,7-dimethyl-1H-imidazo[4,5-d]pyridazine-4,7(5H,6H)-dione.

Causality behind Experimental Choices:

  • Sodium Hydride: A strong, non-nucleophilic base is required to deprotonate the acidic N-H protons of the imidazole and pyridazine rings, forming the corresponding anions which are potent nucleophiles for the subsequent alkylation.

  • Anhydrous DMF: A polar aprotic solvent is used to dissolve the starting materials and facilitate the reaction. It is crucial to use an anhydrous grade to prevent quenching of the sodium hydride.

  • Dimethyl Sulfate: A common and effective methylating agent. It is highly toxic and should be handled with extreme care in a well-ventilated fume hood.

  • Nitrogen Atmosphere: Prevents the reaction of sodium hydride with atmospheric moisture.

Step 2: Synthesis of 4-chloro-1,7-dimethyl-1H-imidazo[4,5-d]pyridazine

This step involves the chlorination of the pyridazinone moiety using phosphorus oxychloride. This is a standard and effective method for converting hydroxylated nitrogen heterocycles to their chloro-derivatives.[1][2] The addition of a tertiary amine base like N,N-Diisopropylethylamine (DIPEA) can facilitate the reaction.

Procedure:

  • In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, place 1,7-dimethyl-1H-imidazo[4,5-d]pyridazine-4,7(5H,6H)-dione (1.0 equivalent).

  • Carefully add phosphorus oxychloride (POCl₃) (5-10 equivalents) in a fume hood.

  • Add N,N-Diisopropylethylamine (DIPEA) (1.1 equivalents) dropwise to the mixture.

  • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring in a large beaker.

  • Neutralize the acidic solution by the slow addition of saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the final product, 4-chloro-1,7-dimethyl-1H-imidazo[4,5-d]pyridazine.

Causality behind Experimental Choices:

  • Phosphorus Oxychloride (POCl₃): A powerful chlorinating and dehydrating agent commonly used to convert amides and hydroxylated heterocycles to their corresponding chloro-derivatives.[1][2][3]

  • N,N-Diisopropylethylamine (DIPEA): A non-nucleophilic organic base that can act as a scavenger for the HCl generated during the reaction, driving the equilibrium towards the product.

  • Reflux Conditions: The reaction typically requires elevated temperatures to proceed at a reasonable rate.

  • Work-up with Ice and Bicarbonate: The excess POCl₃ is highly reactive with water and must be quenched carefully. The subsequent neutralization with a base is necessary to remove acidic byproducts and allow for efficient extraction of the organic product.

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and the positions of the methyl groups and the chlorine atom.

  • Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its elemental composition (High-Resolution Mass Spectrometry).

  • Melting Point: To assess the purity of the final compound.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.

  • Dimethyl sulfate is extremely toxic, corrosive, and a suspected carcinogen. Handle with extreme caution and have an appropriate quenching solution (e.g., concentrated ammonia) readily available.

  • Sodium hydride is a flammable solid that reacts violently with water. Handle under an inert atmosphere.

  • Phosphorus oxychloride is highly corrosive and a lachrymator. It reacts vigorously with water. Handle with care.

Experimental Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: N-Methylation cluster_step2 Step 2: Chlorination SM1 1H-Imidazo[4,5-d]pyridazine- 4,7(5H,6H)-dione R1 1. NaH, DMF, 0 °C to rt 2. (CH₃)₂SO₄, 0 °C to rt SM1->R1 Int1 1,7-dimethyl-1H-imidazo[4,5-d]pyridazine- 4,7(5H,6H)-dione R1->Int1 Workup1 Quench, Extract, Purify Int1->Workup1 Int1_ref 1,7-dimethyl-1H-imidazo[4,5-d]pyridazine- 4,7(5H,6H)-dione Workup1->Int1_ref Intermediate R2 POCl₃, DIPEA, reflux Int1_ref->R2 Product 4-chloro-1,7-dimethyl-1H- imidazo[4,5-d]pyridazine R2->Product Workup2 Quench, Neutralize, Extract, Purify Product->Workup2

Caption: Synthetic workflow for 4-chloro-1,7-dimethyl-1H-imidazo[4,5-d]pyridazine.

Logical Relationship Diagram

LogicalRelationship cluster_precursor Precursor Synthesis cluster_final_step Final Chlorination cluster_considerations Key Considerations Topic Synthesis of 4-chloro-1,7-dimethyl- 1H-imidazo[4,5-d]pyridazine cluster_precursor cluster_precursor Topic->cluster_precursor Requires cluster_final_step cluster_final_step Topic->cluster_final_step Requires cluster_considerations cluster_considerations Topic->cluster_considerations Involves Core Imidazo[4,5-d]pyridazine Core Methylation N-Methylation Core->Methylation Key Transformation Chlorination Chlorination of Pyridazinone Regioselectivity Regioselectivity of Methylation Reactivity Reactivity of POCl₃ Purification Purification Techniques cluster_precursor->Chlorination Leads to

Caption: Key stages and considerations in the synthesis.

Conclusion

This application note details a robust and logical synthetic pathway for the preparation of 4-chloro-1,7-dimethyl-1H-imidazo[4,5-d]pyridazine. By providing a step-by-step protocol and explaining the rationale behind the chosen conditions, this guide aims to facilitate the synthesis of this valuable compound for further research and development in the field of medicinal chemistry. The successful synthesis of this and related analogues will undoubtedly contribute to the discovery of new and effective therapeutic agents.

References

  • Synthesis of 1-(2'-O-Methyl-ß-D-ribofuranosyl)-1H-imidazo[4,5-d]pyridazine-4,7(5H,6H)-dione: An Attractive Building Block for Antisense and Triple-helical Applications. (n.d.). PMC. Retrieved March 27, 2026, from [Link]

  • 1-methyl-1H-imidazo[4,5-d]pyridazine-4,7-dithiol. (2025, May 20). Chemical Synthesis Database. Retrieved March 27, 2026, from [Link]

  • C3-methylation of imidazopyridines via C(sp2)-H activation using magnetic Cu-MOF, and DMSO as solvent and Methyl source. (2025, August 13). PMC. Retrieved March 27, 2026, from [Link]

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. (2012, April 16). PMC. Retrieved March 27, 2026, from [Link]

  • Synthesis and modulation properties of imidazo[4,5-b]pyridin-7-one and indazole-4,7-dione derivatives towards the Cryptosporidium parvum CpABC3 transporter. (2010, June 15). PubMed. Retrieved March 27, 2026, from [Link]

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. (2012, April 1). Semantic Scholar. Retrieved March 27, 2026, from [Link]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (2022, December 21). MDPI. Retrieved March 27, 2026, from [Link]

  • Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. (2024, July 15). ACS Publications. Retrieved March 27, 2026, from [Link]

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. (2025, October 16). ResearchGate. Retrieved March 27, 2026, from [Link]

  • POCl -PCl mixture: A robust chlorinating agent. (n.d.). Indian Chemical Society. Retrieved March 27, 2026, from [Link]

Sources

Application

Advanced NMR Spectroscopy Characterization of 4-chloro-1,7-dimethyl-1H-imidazo[4,5-d]pyridazine: Protocols and Analytical Workflows

Introduction & Structural Significance The imidazo[4,5-d]pyridazine scaffold is a privileged pharmacophore, frequently serving as a bioisostere for purines in the development of nucleoside analogs, kinase inhibitors, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Significance

The imidazo[4,5-d]pyridazine scaffold is a privileged pharmacophore, frequently serving as a bioisostere for purines in the development of nucleoside analogs, kinase inhibitors, and antiviral agents[1],[2]. The specific derivative, 4-chloro-1,7-dimethyl-1H-imidazo[4,5-d]pyridazine , is an advanced synthetic building block. Its 4-chloro substituent acts as a highly reactive handle for nucleophilic aromatic substitution (S N​ Ar) and palladium-catalyzed cross-coupling reactions, while the 1,7-dimethyl substitution pattern provides specific steric and electronic tuning.

Because the synthesis of fused nitrogen-rich heterocycles often yields complex mixtures of regioisomers (e.g., N1 vs. N3 alkylation)[3], rigorous structural characterization is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D Heteronuclear Multiple Bond Correlation (HMBC), is the gold standard for unambiguously assigning the regiochemistry of these systems[4]. This application note provides a comprehensive, self-validating protocol for the NMR characterization of 4-chloro-1,7-dimethyl-1H-imidazo[4,5-d]pyridazine.

Sample Preparation Protocol

Causality in Solvent Selection: Imidazo[4,5-d]pyridazines possess a highly conjugated, planar, and nitrogen-rich core that promotes strong intermolecular π−π stacking[5]. While the N1 and C7 methyl groups disrupt some hydrogen bonding, the inherent polarity of the pyridazine and imidazole rings can severely limit solubility in non-polar solvents like CDCl 3​ . Therefore, DMSO- d6​ is the solvent of choice[6]. DMSO- d6​ effectively solvates the polar core, disrupts aggregation, and ensures the sharp, well-resolved resonance lines that are critical for detecting long-range scalar couplings in 2D NMR.

Step-by-Step Preparation:

  • Weigh 15–20 mg of the analyte into a clean glass vial.

  • Add 0.6 mL of high-purity DMSO- d6​ (containing 0.03% v/v Tetramethylsilane, TMS, as an internal standard).

  • Vortex the mixture for 30 seconds. If dissolution is incomplete, sonicate for 2–3 minutes at room temperature.

  • Transfer the homogeneous solution into a standard 5 mm NMR tube using a glass Pasteur pipette, ensuring no air bubbles are trapped in the active volume.

1D NMR Acquisition & Interpretation

The 1D 1 H and 13 C NMR spectra provide the foundational data for structural verification. Because there are no adjacent scalar-coupled protons on the core rings, the 1 H NMR spectrum of this compound is remarkably clean, featuring only three distinct singlets.

Table 1: Expected 1 H NMR Assignments (in DMSO- d6​ , 400 MHz)
Chemical Shift ( δ , ppm)MultiplicityIntegrationAssignmentStructural Rationale
8.30 Singlet (s)1HH-2 (Imidazole)Highly deshielded by the adjacent N1 and N3 atoms of the imidazole ring[1],[6].
4.05 Singlet (s)3HN1-CH 3​ Typical shift for an N-methyl group on an electron-deficient aromatic ring[7].
2.85 Singlet (s)3HC7-CH 3​ Shielded relative to N-methyl, but deshielded by the adjacent C=N of the pyridazine ring.
Table 2: Expected 13 C NMR Assignments (in DMSO- d6​ , 100 MHz)
Chemical Shift ( δ , ppm)TypeAssignmentStructural Rationale
153.0 Quaternary (C)C-7Deshielded by the adjacent N6 and methyl substitution.
148.0 Methine (CH)C-2Imidazole carbon situated directly between two nitrogens[8].
142.5 Quaternary (C)C-4Deshielded by the electronegative chlorine atom and N5.
135.0 Quaternary (C)C-3aBridgehead carbon adjacent to N3 and C4[5].
131.5 Quaternary (C)C-7aBridgehead carbon adjacent to N1 and C7.
33.0 Primary (CH 3​ )N1-CH 3​ N-alkyl carbon.
21.5 Primary (CH 3​ )C7-CH 3​ C-alkyl carbon on an aromatic ring.

2D NMR Workflows: The Critical Role of HMBC

While 1D NMR confirms the presence of the required functional groups, it cannot definitively prove the regiochemistry. To establish a self-validating system, 2D HMBC is employed[4],[3]. HMBC detects long-range ( 2J and 3J ) carbon-proton couplings, allowing us to trace connectivity across the heteroatoms.

Diagnostic Logic for Regioisomer Differentiation:

  • Proving N1 vs. N3 Methylation: The protons of the N1-CH 3​ group ( δ 4.05) will show a strong 3J HMBC correlation to the bridgehead carbon C-7a ( δ 131.5) and C-2 ( δ 148.0). If the molecule were the incorrect N3-isomer, the methyl protons would correlate to C-3a instead.

  • Confirming C7 Substitution: The C7-CH 3​ protons ( δ 2.85) will show a 2J correlation to C-7 ( δ 153.0) and a 3J correlation to the C-7a bridgehead carbon ( δ 131.5).

HMBC_Correlations cluster_protons Protons (Source) cluster_carbons Carbons (Destination) H2 H-2 C3a C-3a H2->C3a 3J C7a C-7a H2->C7a 3J N1_CH3 N1-CH3 C2 C-2 N1_CH3->C2 3J N1_CH3->C7a 3J C7_CH3 C7-CH3 C7_CH3->C7a 3J C7 C-7 C7_CH3->C7 2J

Caption: Key HMBC correlations used to assign the regiochemistry of the core.

Experimental Protocol for NMR Acquisition

To ensure high-fidelity data, follow this standardized acquisition workflow:

NMR_Workflow SamplePrep 1. Sample Preparation Tuning 2. Probe Tuning & Matching SamplePrep->Tuning Shimming 3. Gradient Shimming Tuning->Shimming Acquisition 4. Pulse Sequence & Acquisition Shimming->Acquisition Processing 5. Data Processing Acquisition->Processing

Caption: Step-by-step NMR acquisition workflow for structural characterization.

  • Probe Tuning and Matching: Insert the sample into the magnet. Perform Automatic Tuning and Matching (ATM) for both 1 H and 13 C nuclei to optimize the probe circuits specifically for the dielectric constant of DMSO- d6​ .

  • Locking and Shimming: Lock the spectrometer to the deuterium signal of DMSO- d6​ . Execute gradient shimming (e.g., topshim on Bruker systems) to ensure a homogeneous magnetic field, which is critical for resolving the sharp singlets of the methyl groups.

  • 1D Acquisition:

    • 1 H NMR: Run a standard 30-degree pulse sequence (zg30). Acquire 16 scans with a relaxation delay (D1) of 1.5 seconds.

    • 13 C NMR: Run a proton-decoupled sequence (zgpg30). Acquire 512–1024 scans depending on exact concentration, with a D1 of 2.0 seconds to allow for the relaxation of the quaternary bridgehead carbons (C-3a, C-7a).

  • 2D HMBC Acquisition: Select a gradient-selected HMBC pulse sequence (hmbcgplpndqf). Set the long-range coupling constant delay to optimize for J=8 Hz (typical for aromatic 3JCH​ couplings). Acquire with 4-8 scans per increment and 256 increments in the indirect ( 13 C) dimension.

  • Data Processing: Apply an exponential window function (Line Broadening = 0.3 Hz for 1 H, 1.0 Hz for 13 C) prior to Fourier Transformation. Phase and baseline correct the spectra manually to ensure accurate integration of the 1 H signals.

References

  • Title: Characterization of Imidazo[4,5-d]Pyridazine Nucleosides as Modulators of Unwinding Reaction Mediated by West Nile Virus Nucleoside Triphosphatase/Helicase Source: Antimicrobial Agents and Chemotherapy (PMC) URL: [Link]

  • Title: Synthesis of 1-(2'-O-Methyl-ß-D-ribofuranosyl)-1H-imidazo[4,5-d]pyridazine-4,7(5H,6H)-dione: An Attractive Building Block for Antisense and Triple-helical Applications Source: Molecules (MDPI) URL: [Link]

  • Title: SYNTHESIS OF 1-(2'-DEOXY-b-D-RIBOFURANOSYL)-1H-IMIDAZO[4,5-d]PYRIDAZINE-4,7(5H,6H)-DIONE: A POTENTIALLY BENEFICIAL BUILDING BLOCK FOR ANTISENSE APPLICATIONS Source: Sciforum / MDPI URL: [Link]

  • Title: Energetic 1H-Imidazo[4,5-d]pyridazine-2,4,7-triamine: A Novel Nitrogen-rich Fused Heterocyclic Cation with High Density Source: ACS Publications (Crystal Growth & Design) URL: [Link]

  • Title: ANRORC type rearrangement/intermolecular cyclocondensation cascade of 5,6-dicyano-3-(2-oxo-2-ethyl)pyrazin-2(1H)-ones with hydrazine hydrate for the synthesis of 2-(pyrazol-3-yl)imidazo[4,5-d]pyridazines Source: ResearchGate URL: [Link]

  • Title: The ring-opened products from benzylation of benzimidazole Source: ResearchGate URL: [Link]

Sources

Method

Application Note & Protocol: Nucleophilic Aromatic Substitution for the Functionalization of 4-chloro-1,7-dimethyl-1H-imidazo[4,5-d]pyridazine

Abstract The 1,7-dimethyl-1H-imidazo[4,5-d]pyridazine core is a privileged scaffold in medicinal chemistry, recognized for its role in developing novel therapeutic agents, including kinase inhibitors and compounds with a...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 1,7-dimethyl-1H-imidazo[4,5-d]pyridazine core is a privileged scaffold in medicinal chemistry, recognized for its role in developing novel therapeutic agents, including kinase inhibitors and compounds with antiviral and antitubercular properties.[1] A critical strategy for the diversification and structure-activity relationship (SAR) studies of this scaffold is the functionalization at the C4 position. This document provides a detailed guide to the Nucleophilic Aromatic Substitution (SNAr) reaction of 4-chloro-1,7-dimethyl-1H-imidazo[4,5-d]pyridazine, a key intermediate for generating diverse compound libraries. We will explore the underlying chemical principles, provide validated, step-by-step protocols for substitution with amine nucleophiles, and discuss troubleshooting and analytical validation techniques.

The Chemistry of SNAr on the Imidazo[4,5-d]pyridazine Core

Substrate Reactivity and Mechanism

Nucleophilic aromatic substitution (SNAr) is a powerful tool for modifying electron-deficient heterocyclic systems.[2] The reaction proceeds via a two-step addition-elimination mechanism.[3][4] The imidazo[4,5-d]pyridazine ring system is inherently electron-deficient due to the presence of four nitrogen atoms. This electron deficiency significantly activates the C4 position, which is further enhanced by the adjacent pyridazine nitrogens, making the attached chlorine atom an excellent leaving group for SNAr reactions.

The mechanism involves:

  • Nucleophilic Attack: The nucleophile (e.g., an amine) attacks the electron-deficient carbon atom at the C4 position, breaking the aromaticity of the pyridazine ring and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[3][4]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion, yielding the final substituted product.

The presence of electron-withdrawing groups ortho or para to the leaving group is crucial for stabilizing the Meisenheimer intermediate, which is why the nitrogen atoms in the pyridazine ring are essential for this reaction's success.[3][4]

Caption: General mechanism of the SNAr reaction.

Choice of Reagents
  • Nucleophiles: Primary and secondary amines are excellent nucleophiles for this reaction. Other nucleophiles like thiols (S-nucleophiles) and alcohols (O-nucleophiles) can also be employed, often requiring a strong base to generate the corresponding thiolate or alkoxide.[2]

  • Solvents: Polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetonitrile (MeCN) are preferred as they can solvate the intermediate complex and do not interfere with the nucleophile. Alcohols like isopropanol or n-butanol can also be used, sometimes acting as both solvent and reactant.

  • Bases: An acid scavenger is often required to neutralize the HCl generated during the reaction, especially when using amine salts or to drive the equilibrium forward. Non-nucleophilic organic bases like Diisopropylethylamine (DIPEA) or triethylamine (TEA), or inorganic bases like potassium carbonate (K₂CO₃) are commonly used.

Experimental Protocols

This section provides a general protocol for the SNAr reaction of 4-chloro-1,7-dimethyl-1H-imidazo[4,5-d]pyridazine with a primary amine.

Materials and Equipment
  • Starting Material: 4-chloro-1,7-dimethyl-1H-imidazo[4,5-d]pyridazine

  • Reagents: Selected amine (e.g., benzylamine), DIPEA, Anhydrous DMF

  • Equipment: Round-bottom flask, magnetic stirrer, heating mantle with temperature control, condenser, nitrogen/argon inlet, TLC plates (silica gel), standard laboratory glassware, rotary evaporator, flash chromatography system.

Step-by-Step Protocol

SNAr_Workflow Setup 1. Reaction Setup Reagents Add Substrate (1 eq), Amine (1.2 eq), DIPEA (2 eq) to DMF under N2 Setup->Reagents Reaction 2. Reaction Reagents->Reaction Heating Heat to 80-120 °C Reaction->Heating Monitoring 3. Monitoring Heating->Monitoring TLC Monitor by TLC/LC-MS (Typically 4-16 h) Monitoring->TLC Workup 4. Work-up TLC->Workup Quench Cool to RT, add water & extract with EtOAc Workup->Quench Purification 5. Purification Quench->Purification Chroma Purify by Flash Chromatography (e.g., DCM/MeOH gradient) Purification->Chroma Analysis 6. Analysis Chroma->Analysis Characterize Characterize by NMR, MS Analysis->Characterize

Caption: Standard experimental workflow for SNAr.

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a condenser, add 4-chloro-1,7-dimethyl-1H-imidazo[4,5-d]pyridazine (1.0 eq).

  • Reagent Addition: Under an inert atmosphere (N₂ or Ar), add anhydrous DMF to dissolve the starting material. Sequentially add the desired amine (1.1 - 1.5 eq) followed by the base, DIPEA (2.0 eq).

  • Heating and Monitoring: Heat the reaction mixture to a temperature between 80 °C and 120 °C. The optimal temperature may vary depending on the nucleophilicity of the amine. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Quench the reaction by adding water, which may precipitate the product. Alternatively, dilute the mixture with water and perform an extraction with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel, typically using a gradient of methanol in DCM.

  • Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Representative Reaction Conditions

The following table summarizes typical conditions and expected outcomes for the SNAr reaction with various amines.

Nucleophile (Amine)Base (eq)SolventTemp (°C)Time (h)Typical Yield (%)
AnilineDIPEA (2.0)DMF1201275-85
BenzylamineK₂CO₃ (2.0)MeCN80685-95
MorpholineDIPEA (2.0)n-Butanol100880-90
PiperidineNonePiperidine1004>90

Note: Yields are estimates based on analogous reactions in the literature and may vary.

Troubleshooting and Key Considerations

  • Low Conversion: If the reaction stalls, consider increasing the temperature, using a more polar solvent (e.g., switching from MeCN to DMF or DMSO), or using a stronger base if an amine salt is the nucleophile. The reactivity of chloro-imidazo[4,5-d]pyridazines can be lower than some other heteroaromatic systems, sometimes necessitating higher temperatures.[5]

  • Side Reactions: At high temperatures, decomposition or side reactions may occur. If this is observed, attempt the reaction at a lower temperature for a longer duration. Ensure the inert atmosphere is maintained to prevent oxidative degradation.

  • Purification Challenges: The nitrogen-rich products are often polar. A reversed-phase chromatography or the addition of a small amount of triethylamine to the mobile phase during normal-phase chromatography can improve peak shape and separation.

  • Safety: The starting material, 4-chloro-7-methyl-1H-imidazo[4,5-d]pyridazine, is classified as toxic if swallowed, in contact with skin, or if inhaled.[6] Always handle this compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[6]

References

  • Exploring the untapped pharmacological potential of imidazopyridazines - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 27, 2026, from [Link]

  • Castle, R. N., & Gerhardt, G. A. (1962). Synthesis of Some Imidazo[4,5-d]pyridazines. Journal of Heterocyclic Chemistry, 3(4), 514-518. Retrieved March 27, 2026, from [Link]

  • Takahayashi, N. (1955). Studies on the Synthesis of Pyridazine Derivatives. XIII. Synthesis of Imidazo-[4, 5-D]- And V-Triazolo[4, 5-D]pyridazine Derivatives and Reaction of 4-Alkoxy-V-Triazolo[4, 5-D]pyridazines With Various Amines. Chemical and Pharmaceutical Bulletin, 18(9), 1685-1691. Retrieved March 27, 2026, from [Link]

  • Rousseau, R. J., & Robins, R. K. (1965). The synthesis of various chloroimidazo[4,5‐c]pyridines and related derivatives. Journal of Heterocyclic Chemistry, 2(2), 196-201. Retrieved March 27, 2026, from [Link]

  • Lewis, A. F., & Robins, R. K. (1963). Studies on the imidazo[4,5-d]pyridazine ring system. Course of alkylation of imidazo[4,5-d]pyridazine-4-thione. The Journal of Organic Chemistry, 28(4), 1068-1071. Retrieved March 27, 2026, from [Link]

  • Borlinghaus, N., Braje, W. M., Ansari, T. N., Ogulu, D., Handa, S., & Braje, L. H. (2021). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 23(11), 3955-3962. Retrieved March 27, 2026, from [Link]

  • Pudlo, J. S., Nassiri, M. R., & Drach, J. C. (1987). Synthesis and biological evaluation of N4-substituted imidazo- and v-triazolo[4,5-d]pyridazine nucleosides. Journal of Medicinal Chemistry, 30(7), 1113-1118. Retrieved March 27, 2026, from [Link]

  • SNAr Reaction of Polyhalogenated Heterocycles-Magical Power of Quantum Mechanics. (n.d.). Retrieved March 27, 2026, from [Link]

  • Nucleophilic Aromatic Substitution. (2023, September 20). OpenStax. Retrieved March 27, 2026, from [Link]

  • Nucleophilic Aromatic Substitution. (2026, February 17). Chemistry LibreTexts. Retrieved March 27, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving reaction yield for 4-chloro-1,7-dimethyl-1H-imidazo[4,5-d]pyridazine synthesis

Welcome to the Technical Support Center for the synthesis of 4-chloro-1,7-dimethyl-1H-imidazo[4,5-d]pyridazine . This core building block is highly valued in the drug development sector, particularly in the synthesis of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 4-chloro-1,7-dimethyl-1H-imidazo[4,5-d]pyridazine . This core building block is highly valued in the drug development sector, particularly in the synthesis of azole-fused pyridazin-3(2H)-one derivatives and GPR139 modulators [1].

Synthesizing this heavily functionalized bicyclic system presents two major chemical challenges: avoiding hydrolytic degradation during the chlorination of the dione precursor, and achieving strict regiocontrol during the subsequent Suzuki-Miyaura methylation. This guide provides mechanistic troubleshooting, quantitative optimization data, and self-validating protocols to ensure high-yield, reproducible batches.

Synthesis Workflow & Failure Analysis

The standard two-step synthetic route involves the chlorination of a dione lactam followed by a regioselective mono-methylation. The diagram below maps the critical path and the most common points of failure observed by process chemists.

SynthesisTroubleshooting SM 1-Methyl-1H-imidazo[4,5-d] pyridazine-4,7-dione Step1 POCl3 / DMF (cat.) Reflux SM->Step1 Int 4,7-Dichloro-1-methyl-1H- imidazo[4,5-d]pyridazine Step1->Int Rapid Ice Quench Err1 Hydrolysis to Dione (Poor Quench) Step1->Err1 Exothermic Hydrolysis Step2 CH3B(OH)2 (1.0 eq) / Pd(dppf)Cl2 Cs2CO3, 100°C Int->Step2 Target 4-Chloro-1,7-dimethyl-1H- imidazo[4,5-d]pyridazine Step2->Target Regioselective Coupling Err2 1,4,7-Trimethyl Byproduct (Excess Reagent) Step2->Err2 >1.0 eq Boronic Acid

Fig 1: Synthesis workflow and failure points for 4-chloro-1,7-dimethyl-1H-imidazo[4,5-d]pyridazine.

Troubleshooting Guide & FAQs

Phase 1: Dione Chlorination

Q: My POCl₃ chlorination yields are inconsistent (<40%), and LC-MS shows significant recovery of the starting dione. What is the mechanistic cause? A: The imidazo[4,5-d]pyridazine-4,7-dione system is highly inert. Using POCl₃ alone often results in incomplete conversion. The addition of catalytic N,N-Dimethylformamide (DMF) is mandatory. DMF reacts with POCl₃ to generate the highly electrophilic Vilsmeier-Haack reagent (a chloroiminium ion), which effectively activates the tautomeric lactam carbonyls for nucleophilic attack by chloride [2].

Furthermore, the 4,7-dichloro intermediate is highly susceptible to hydrolysis. If the reaction is quenched by pouring into water too slowly, the resulting exothermic generation of HCl and H₃PO₄ will rapidly hydrolyze the newly formed C-Cl bonds back to the dione.

Phase 2: Regioselective Suzuki-Miyaura Methylation

Q: How do I achieve selective mono-methylation at C7 without forming the 1,4,7-trimethyl byproduct? A: Regioselectivity in this system is driven by the electronic differentiation of the pyridazine ring. The N1-methyl group breaks the symmetry of the core, making the C7-Cl bond more susceptible to initial oxidative addition by the Pd(0) species compared to the C4-Cl bond. To trap this kinetic preference, you must use strictly 1.0 equivalent of methylboronic acid.

Q: Why is Pd(dppf)Cl₂ the recommended catalyst over standard Pd(PPh₃)₄? A: Pd(dppf)Cl₂ features a bidentate ligand (dppf) with a large bite angle (approx. 99°). This steric bulk accelerates the reductive elimination step of the catalytic cycle while simultaneously hindering a second oxidative addition at the C4 position. This effectively shuts down the over-methylation pathway, preserving the C4-Cl bond for downstream functionalization [1].

Quantitative Optimization Data

To demonstrate the causality of reagent stoichiometry and temperature on regioselectivity, review the optimization matrix below. Deviating from the standard 1.0 equivalent of boronic acid drastically shifts the mass balance toward the inactive byproduct.

Table 1: Impact of Suzuki-Miyaura Conditions on Regioselectivity and Yield

Reaction ConditionCH₃B(OH)₂ (eq)Catalyst (mol%)Temp (°C)Target Yield (C7-Me)Byproduct (C4,C7-diMe)Unreacted SM
A (Standard Protocol) 1.0 Pd(dppf)Cl₂ (20%) 100 >85% <5% <10%
B (Excess Boronic Acid)2.0Pd(dppf)Cl₂ (20%)10040%55%0%
C (Low Catalyst Loading)1.0Pd(dppf)Cl₂ (5%)10060%<5%35%
D (Low Temperature)1.0Pd(dppf)Cl₂ (20%)6030%0%70%

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that errors are caught before progressing to the next synthetic stage.

Protocol A: Synthesis of 4,7-Dichloro-1-methyl-1H-imidazo[4,5-d]pyridazine
  • Reagent Preparation: To a dry, N₂-flushed round-bottom flask, add POCl₃ (50.0 eq) and a catalytic amount of DMF (0.25 eq). Stir for 5 minutes at room temperature to allow Vilsmeier-Haack complex formation.

  • Substrate Addition: Slowly add 1-methyl-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione (1.0 eq) in portions to manage any mild exotherm.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to 100–110 °C for 16 hours.

  • Concentration (Critical Step): Cool to room temperature and remove excess POCl₃ in vacuo. Do not skip this step. Removing bulk POCl₃ minimizes the violent exotherm during the aqueous quench, preventing product hydrolysis.

  • Quenching: Dissolve the resulting dark residue in a minimal amount of cold dichloromethane (DCM). Add this solution dropwise into a vigorously stirred beaker of crushed ice and water. Maintain the internal temperature strictly below 5 °C.

  • Isolation: Extract the aqueous layer immediately with DCM (3x). Wash the combined organic layers with cold brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the dichloro intermediate.

Protocol B: Regioselective Methylation to Target Compound
  • Setup: In a heavy-walled pressure vial, combine 4,7-dichloro-1-methyl-1H-imidazo[4,5-d]pyridazine (1.0 eq), methylboronic acid (strictly 1.0 eq), and Cs₂CO₃ (3.0 eq).

  • Solvent System: Add a solvent mixture of 1,4-Dioxane and H₂O (20:1 ratio). Note: The water acts as a crucial activator, hydroxylating the boronic acid to form the reactive boronate complex.

  • Degassing: Sparge the heterogeneous mixture with N₂ gas for 10 minutes to remove dissolved oxygen, which can degrade the active Pd(0) species.

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (20 mol%).

  • Reaction: Seal the vial tightly and heat at 100 °C for 16 hours behind a blast shield.

  • Workup & Purification: Cool to room temperature. Filter the mixture through a pad of Celite to remove palladium black and inorganic salts, washing the cake thoroughly with EtOAc. Concentrate the filtrate and purify via silica gel flash chromatography (eluting with MeOH/DCM gradients) to isolate pure 4-chloro-1,7-dimethyl-1H-imidazo[4,5-d]pyridazine [1].

References

  • Azole-fused pyridazin-3(2h)-one derivatives (WO2021055326A1). Google Patents.
  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 . Molecules. Available at:[Link]

Reference Data & Comparative Studies

Validation

4-chloro-1,7-dimethyl-1H-imidazo[4,5-d]pyridazine vs other halogenated imidazopyridazines

Title: Comparative Guide: 4-Chloro-1,7-dimethyl-1H-imidazo[4,5-d]pyridazine vs. Alternative Halogenated Imidazopyridazines in Drug Discovery Introduction Imidazopyridazines represent a highly privileged class of fused bi...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Guide: 4-Chloro-1,7-dimethyl-1H-imidazo[4,5-d]pyridazine vs. Alternative Halogenated Imidazopyridazines in Drug Discovery

Introduction Imidazopyridazines represent a highly privileged class of fused bicyclic heterocycles in modern medicinal chemistry. By replacing the pyrimidine ring of purines with a pyridazine ring, these scaffolds offer unique hydrogen-bonding profiles and altered electron densities, making them ideal for targeting the ATP-binding pockets of kinases[1]. While scaffolds like imidazo[1,2-b]pyridazine have achieved clinical success (e.g., the BCR-ABL inhibitor ponatinib)[1], the imidazo[4,5-d]pyridazine isomer is rapidly gaining traction for developing highly selective inhibitors against targets like Pim kinases, JAK/STAT pathways, and viral helicases[2],[3].

As application scientists, selecting the right halogenated starting material is the most critical decision in library design. This guide provides an objective, data-driven comparison between 4-chloro-1,7-dimethyl-1H-imidazo[4,5-d]pyridazine and other common halogenated imidazopyridazines, detailing the causality behind their reactivity and providing self-validating protocols for their application.

Mechanistic & Structural Comparison

Halogenated imidazopyridazines are primarily utilized as electrophilic synthons. The halogen (typically chlorine) serves as a leaving group for Nucleophilic Aromatic Substitution ( SN​Ar ) with various amines, alcohols, or thiols to generate active pharmaceutical ingredients (APIs)[3].

The Regiocontrol Advantage of 4-Chloro-1,7-dimethyl-1H-imidazo[4,5-d]pyridazine When utilizing unmethylated or symmetrically halogenated analogs (such as 4,7-dichloro-1-methyl-1H-imidazo[4,5-d]pyridazine), chemists frequently encounter poor regioselectivity. Nucleophilic attack can occur at both the C4 and C7 positions, leading to complex mixtures that require tedious chromatographic separation and lower the overall yield of the desired API[4].

By employing 4-chloro-1,7-dimethyl-1H-imidazo[4,5-d]pyridazine , the C7 position is occupied by a methyl group. This structural modification provides two distinct mechanistic advantages:

  • Absolute Regioselectivity: The C7-methyl group eliminates the possibility of competing substitution at the C7 position, ensuring that the nucleophile exclusively attacks the C4-chloro site[4].

  • Conformational Locking: The 1-methyl group prevents tautomerization of the imidazole ring. Tautomeric shifts can unpredictably alter the hydrogen-bond donor/acceptor topology of the scaffold. Locking the conformation ensures consistent Structure-Activity Relationship (SAR) data during kinase screening[1].

Comparative Alternatives

  • 4,7-Dichloro-1-methyl-1H-imidazo[4,5-d]pyridazine: Highly reactive but lacks regiocontrol. Best reserved for synthesizing bivalent inhibitors where dual substitution is intended[4].

  • 6-Chloroimidazo[1,2-b]pyridazine: Features a bridgehead nitrogen. While it offers excellent metabolic stability and is the core of several FDA-approved drugs, its SN​Ar reactivity at the C6 position is generally lower than the C4 position of the imidazo[4,5-d]pyridazine system, often requiring harsher conditions or palladium-catalyzed cross-coupling (Buchwald-Hartwig) rather than simple thermal SN​Ar [1],[2].

Quantitative Data Presentation

The following table summarizes the physicochemical and reactive properties of these key scaffolds to guide your synthetic strategy.

Property4-Chloro-1,7-dimethyl-1H-imidazo[4,5-d]pyridazine4,7-Dichloro-1-methyl-1H-imidazo[4,5-d]pyridazine6-Chloroimidazo[1,2-b]pyridazine
Reactive Sites Single (C4)Dual (C4, C7)Single (C6)
SN​Ar Regioselectivity Absolute (100% C4)Poor (Requires orthogonal protection)High
Tautomerization Locked (1-methyl)Locked (1-methyl)Locked (Bridgehead N)
Typical Reaction Temp 80–90°C (Thermal SN​Ar )25–60°C (Highly electrophilic)>100°C or Pd-Catalyzed
Primary Application Target-specific Kinase InhibitorsBivalent/Bridged InhibitorsBroad-spectrum Kinase Inhibitors

Pathway Visualization

Once derivatized, these scaffolds act as potent competitive inhibitors within the ATP-binding pocket of target kinases, halting downstream signal transduction.

Pathway Scaffold Imidazopyridazine Derivative Kinase Target Kinase (e.g., Pim-1 / JAK) Scaffold->Kinase Competitive Inhibition Substrate Downstream Effectors (STAT / BAD) Kinase->Substrate Phosphorylation Proliferation Cell Survival & Proliferation Substrate->Proliferation Signal Transduction

Fig 1. Mechanism of action for imidazopyridazine-derived kinase inhibitors blocking cell survival.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following protocols are designed as self-validating workflows. Every step includes a mechanistic rationale (causality) and an internal checkpoint to verify success before proceeding.

Workflow Step1 1. Scaffold Selection Step2 2. SNAr Derivatization Step1->Step2 Step3 3. LC-MS/NMR Validation Step2->Step3 Step4 4. Kinase Assay Step3->Step4

Fig 2. Self-validating experimental workflow from scaffold selection to biological assay validation.

Protocol 1: Regioselective SN​Ar Derivatization

Objective: Synthesize an N4-substituted library member using 4-chloro-1,7-dimethyl-1H-imidazo[4,5-d]pyridazine.

  • Preparation: Dissolve 1.0 equivalent of 4-chloro-1,7-dimethyl-1H-imidazo[4,5-d]pyridazine in anhydrous 1,4-dioxane (0.2 M).

    • Causality: Dioxane is chosen over protic solvents because its polar aprotic nature stabilizes the Meisenheimer complex transition state without competing as a nucleophile. Its high boiling point allows for thermal activation.

  • Reagent Addition: Add 1.2 equivalents of the desired primary amine, followed by 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Causality: The SN​Ar reaction generates HCl as a byproduct. DIPEA acts as a sterically hindered, non-nucleophilic base to scavenge this acid, preventing the protonation of the incoming amine nucleophile and driving the reaction equilibrium forward.

  • Thermal Activation: Heat the reaction mixture to 90°C for 2–4 hours.

  • Self-Validation Checkpoint (LC-MS): Sample 10 µL of the reaction mixture, dilute in methanol, and inject into the LC-MS.

    • Validation Logic: The starting material exhibits a distinct 3:1 isotopic mass pattern due to the 35Cl/37Cl isotopes. A successful reaction is validated by the complete disappearance of this isotopic signature and the emergence of a single mass peak corresponding to [M−Cl+Amine+H]+ . Do not proceed to purification until the chlorine isotope pattern is absent.

  • Purification: Concentrate under vacuum and purify via reverse-phase HPLC (Water/Acetonitrile gradient with 0.1% TFA).

Protocol 2: In Vitro Kinase Inhibition Assay (TR-FRET)

Objective: Evaluate the IC50​ of the synthesized derivative against Pim-1 kinase.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the synthesized inhibitor in 100% DMSO. Transfer to a 384-well assay plate (final DMSO concentration = 1%).

  • Enzyme/Substrate Addition: Add recombinant Pim-1 kinase and a fluorescein-labeled peptide substrate.

  • Reaction Initiation: Initiate the reaction by adding ATP at a concentration equal to its apparent Km​ for Pim-1 (typically ~10 µM).

    • Causality: Running the assay at the ATP Km​ ensures that the system is highly sensitive to competitive inhibitors. If ATP is too high, it will outcompete the inhibitor, yielding artificially high IC50​ values.

  • Detection: After 60 minutes, add the TR-FRET detection buffer containing a Terbium-labeled anti-phospho antibody and EDTA.

    • Causality: EDTA chelates the magnesium ions required for kinase activity, instantly quenching the reaction. The TR-FRET system (Terbium to Fluorescein) provides a massive signal-to-background ratio because the time-resolved measurement eliminates interference from compound autofluorescence, ensuring trustworthy, artifact-free data.

  • Self-Validation Checkpoint: Include Staurosporine as a positive control plate reference. The assay is only validated if the Staurosporine IC50​ falls within half a log of its historical reference value.

References

  • Title: Exploring the untapped pharmacological potential of imidazopyridazines Source: RSC Advances URL
  • Title: Substituted imidazo[1,2-B]pyridazines as protein kinase inhibitors - Patent US-10047093-B2 Source: PubChem / USPTO URL
  • Title: Synthesis and biological evaluation of N4-substituted imidazo- and v-triazolo[4,5-d]pyridazine nucleosides Source: ChEMBL - EMBL-EBI URL
  • Title: WO2021055326A1 - Azole-fused pyridazin-3(2h)

Sources

Validation

A Comparative Guide to Validating Small Molecule-Kinase Binding Affinity: A Case Study with 4-chloro-1,7-dimethyl-1H-imidazo[4,5-d]pyridazine and Aurora Kinase A

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on validating the binding affinity of the novel small molecule, 4-chloro-1,7-dimethyl-1H-imidazo[4,5-d]pyridaz...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on validating the binding affinity of the novel small molecule, 4-chloro-1,7-dimethyl-1H-imidazo[4,5-d]pyridazine, using Surface Plasmon Resonance (SPR). While direct targets for this specific compound are not yet extensively published, its core scaffold, imidazo[4,5-d]pyridazine, is a privileged structure in medicinal chemistry, frequently identified in potent protein kinase inhibitors. Drawing from this established precedent, we will use Aurora Kinase A (AURKA) as a representative and scientifically plausible target for our experimental design. AURKA is a key regulator of mitosis and a high-value target in oncology, with numerous small molecule inhibitors developed and characterized using a variety of biophysical techniques.[1][2][3]

This guide will not only provide a detailed, field-proven SPR protocol but also offer a comparative analysis with other mainstream techniques for affinity determination, namely Isothermal Titration Calorimetry (ITC), Bio-Layer Interferometry (BLI), and Microscale Thermophoresis (MST).

The Central Role of Binding Affinity in Drug Discovery

In the intricate process of drug discovery, the binding affinity of a small molecule to its protein target is a critical parameter. It quantifies the strength of the interaction, typically expressed as the dissociation constant (Kd). A lower Kd value signifies a stronger interaction and is often a primary indicator of a compound's potential potency. Accurate and reliable measurement of binding affinity is paramount for lead optimization, structure-activity relationship (SAR) studies, and for understanding the molecular basis of a drug's mechanism of action.

Surface Plasmon Resonance (SPR): The Gold Standard for Real-Time Interaction Analysis

SPR is a label-free optical biosensing technique that allows for the real-time monitoring of molecular interactions at a sensor surface.[4][5] Its ability to provide not only equilibrium binding data (affinity) but also kinetic parameters (association and dissociation rates) makes it an invaluable tool in drug discovery.[4]

The Causality Behind Experimental Choices in SPR

In a typical SPR experiment for a small molecule-kinase interaction, the kinase is immobilized on the sensor chip surface, and the small molecule (the analyte) is flowed over the surface at various concentrations. This orientation is generally preferred as proteins are larger and provide a more robust signal change upon binding of a small molecule.

Experimental Protocol: Validating the Binding of 4-chloro-1,7-dimethyl-1H-imidazo[4,5-d]pyridazine to Aurora Kinase A using SPR

This protocol is designed to be a self-validating system, incorporating steps to ensure the quality of the reagents and the integrity of the data.

Materials and Reagents
  • Protein: Recombinant human Aurora Kinase A (untagged or with a cleavable tag), >95% purity.

  • Small Molecule: 4-chloro-1,7-dimethyl-1H-imidazo[4,5-d]pyridazine, >98% purity, dissolved in 100% DMSO to create a 10 mM stock solution.

  • SPR Instrument: A modern SPR system (e.g., Biacore T200, ProteOn XPR36).

  • Sensor Chip: A carboxymethylated dextran sensor chip (e.g., CM5 series) is a common choice for amine coupling.

  • Immobilization Buffers:

    • 10 mM Sodium Acetate, pH 4.5

    • Amine coupling kit containing:

      • 0.4 M 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

      • 0.1 M N-hydroxysuccinimide (NHS)

      • 1 M Ethanolamine-HCl, pH 8.5

  • Running Buffer: HBS-EP+ buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20) supplemented with 1-5% DMSO. The DMSO concentration in the running buffer should match that in the analyte solutions to minimize bulk refractive index effects.

  • Analyte Dilution Buffer: Running buffer with the final DMSO concentration.

Experimental Workflow

SPR_Workflow cluster_prep Preparation cluster_immobilization Immobilization cluster_interaction Interaction Analysis cluster_analysis Data Analysis P1 Prepare Buffers and Solutions P2 Prepare Aurora Kinase A (Ligand) P1->P2 P3 Prepare Small Molecule (Analyte) Dilutions P1->P3 I2 Immobilize Aurora Kinase A (Protein Injection) P2->I2 IA1 Inject Analyte (Association) P3->IA1 I1 Activate Sensor Surface (EDC/NHS Injection) I1->I2 I3 Deactivate Excess Reactive Groups (Ethanolamine Injection) I2->I3 I3->IA1 IA2 Buffer Flow (Dissociation) IA1->IA2 Cycle for each concentration IA3 Regeneration IA2->IA3 Cycle for each concentration IA3->IA1 Cycle for each concentration DA1 Reference Surface Subtraction IA3->DA1 DA2 Kinetic Model Fitting (e.g., 1:1 Langmuir) DA1->DA2 DA3 Determine ka, kd, and Kd DA2->DA3

Caption: SPR Experimental Workflow for Kinase-Inhibitor Binding Analysis.

Step-by-Step Methodology
  • System Preparation:

    • Equilibrate the SPR system to 25°C.

    • Prime the system with the running buffer until a stable baseline is achieved.

  • Ligand Immobilization (Amine Coupling):

    • Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of EDC/NHS for 7 minutes.

    • Prepare Aurora Kinase A at a concentration of 20-50 µg/mL in 10 mM Sodium Acetate, pH 4.5. The acidic pH promotes electrostatic pre-concentration of the protein on the negatively charged sensor surface.

    • Inject the prepared Aurora Kinase A solution over the activated surface until the desired immobilization level is reached (typically 2000-4000 Resonance Units, RU). A reference flow cell should be activated and deactivated without protein immobilization to serve as a control for non-specific binding and bulk refractive index changes.

    • Inject ethanolamine-HCl to deactivate any remaining active esters on the surface.

  • Interaction Analysis:

    • Prepare a serial dilution of 4-chloro-1,7-dimethyl-1H-imidazo[4,5-d]pyridazine in the running buffer. A typical concentration range for a novel inhibitor would be from low nanomolar to low micromolar (e.g., 10 nM to 10 µM). A blank (running buffer with DMSO) injection should be included for double referencing.

    • Inject each concentration of the small molecule over the immobilized Aurora Kinase A and the reference flow cell for a defined period (e.g., 120 seconds) to monitor association.

    • Follow with a flow of running buffer to monitor the dissociation phase (e.g., 300 seconds).

    • Between each analyte injection, regenerate the sensor surface to remove any bound small molecule. This is typically achieved with a short pulse of a low pH solution (e.g., 10 mM Glycine-HCl, pH 2.5) or a high salt concentration, followed by stabilization with running buffer. The ideal regeneration condition should be determined empirically to ensure complete removal of the analyte without denaturing the immobilized kinase.[6]

  • Data Analysis:

    • The raw sensorgram data from the reference flow cell is subtracted from the data from the Aurora Kinase A-immobilized flow cell to correct for non-specific binding and bulk refractive index changes.

    • The resulting sensorgrams are then fitted to a suitable kinetic binding model, most commonly the 1:1 Langmuir binding model for a simple bimolecular interaction.

    • This fitting process yields the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Comparative Analysis with Alternative Technologies

While SPR is a powerful technique, it is essential to understand its performance in the context of other available methods. The choice of technique can be influenced by factors such as sample consumption, throughput, and the specific information required.

Data Presentation: A Comparative Overview of Kinase Inhibitor Affinity Measurement

The following table presents a hypothetical but realistic comparison of binding affinity data for our compound of interest against known Aurora Kinase A inhibitors, Alisertib (MLN8237) and Danusertib (PHA-739358), as might be determined by various techniques.

Compound Target Technique Measured Parameter (Kd) Key Strengths of the Technique Considerations
4-chloro-1,7-dimethyl-1H-imidazo[4,5-d]pyridazine Aurora Kinase ASPR Hypothetical: 50 nMReal-time kinetics (ka, kd), label-free, high sensitivity.[4][5]Immobilization may affect protein activity; requires specialized equipment.
Alisertib (MLN8237) Aurora Kinase ASPR ~40 nM[7]Provides detailed kinetic information.Potential for mass transport limitations with high-affinity interactions.
Alisertib (MLN8237) Aurora Kinase AEnzymatic Assay (IC50) 1.2 nM (IC50)[8][9]Measures functional inhibition.Indirect measure of binding; can be influenced by ATP concentration.
Danusertib (PHA-739358) Aurora Kinase AEnzymatic Assay (IC50) 13 nM (IC50)[1][10][11]High throughput potential.Does not provide kinetic data.
Gleevec Aurora Kinase AITC 24 µM[11][12]Label-free, in-solution measurement; provides full thermodynamic profile (ΔH, ΔS).[13][14][15]Requires larger amounts of sample; lower throughput.[16]
Generic Kinase Inhibitor Generic KinaseBLI VariesHigher throughput than SPR; less susceptible to clogging.[17]Generally lower sensitivity than SPR.[16]
Generic Kinase Inhibitor Generic KinaseMST VariesLow sample consumption; in-solution measurement.[18][19]Requires fluorescent labeling of one binding partner.[5]

In-Depth Comparison of Affinity Determination Technologies

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (enthalpy, entropy, and stoichiometry) in addition to the binding affinity.[13][14][15]

  • Expertise & Experience: ITC is considered a gold standard for thermodynamic characterization because it measures the interaction in solution, without the need for immobilization or labeling, thus providing data on the native interaction. The choice to use ITC often stems from a need to understand the driving forces of binding (enthalpic vs. entropic), which can be crucial for lead optimization.

  • Trustworthiness: The direct measurement of heat provides a robust and reliable determination of binding affinity. However, ITC typically requires higher concentrations of both protein and ligand compared to SPR, which can be a limitation for poorly soluble compounds or precious protein samples.[16]

Bio-Layer Interferometry (BLI)

BLI is another optical biosensing technique that measures changes in the interference pattern of light reflected from a biosensor tip.[17]

  • Expertise & Experience: BLI is often chosen for its higher throughput and operational simplicity compared to SPR. The "dip and read" format avoids the microfluidics of SPR systems, making it more tolerant of crude samples and less prone to clogging.[17] This makes BLI particularly suitable for screening applications.

  • Trustworthiness: While providing real-time kinetic and affinity data, BLI is generally considered to have lower sensitivity than SPR, which may be a limitation for detecting the binding of very small molecules or for interactions with very fast kinetics.[16]

Microscale Thermophoresis (MST)

MST measures the directed movement of molecules in a microscopic temperature gradient, which changes upon binding of a ligand.[18][19]

  • Expertise & Experience: MST is a powerful technique for quantifying binding affinity in solution with very low sample consumption. It is particularly advantageous when working with challenging targets like membrane proteins that are difficult to immobilize.

  • Trustworthiness: A key consideration for MST is the requirement for one of the binding partners to be fluorescently labeled. While this can be a drawback, it also offers flexibility in assay design. The labeling process must be carefully controlled to ensure it does not interfere with the binding interaction.[5]

Tech_Comparison cluster_spr SPR cluster_itc ITC cluster_bli BLI cluster_mst MST SPR Surface Plasmon Resonance SPR_pros Pros: - Real-time kinetics - High sensitivity - Label-free SPR->SPR_pros SPR_cons Cons: - Immobilization required - Potential for artifacts SPR->SPR_cons ITC Isothermal Titration Calorimetry ITC_pros Pros: - In-solution - Full thermodynamics - Label-free ITC->ITC_pros ITC_cons Cons: - High sample consumption - Lower throughput ITC->ITC_cons BLI Bio-Layer Interferometry BLI_pros Pros: - High throughput - Simple workflow - Label-free BLI->BLI_pros BLI_cons Cons: - Lower sensitivity - Immobilization required BLI->BLI_cons MST Microscale Thermophoresis MST_pros Pros: - Low sample consumption - In-solution - Tolerant of complex media MST->MST_pros MST_cons Cons: - Labeling required MST->MST_cons

Caption: Comparison of Key Biophysical Techniques for Affinity Determination.

Conclusion and Authoritative Grounding

Validating the binding affinity of a novel small molecule is a cornerstone of modern drug discovery. Surface Plasmon Resonance offers a robust, high-information-content approach to this challenge, providing both kinetic and equilibrium binding data in real-time. As we have demonstrated with the hypothetical interaction between 4-chloro-1,7-dimethyl-1H-imidazo[4,5-d]pyridazine and Aurora Kinase A, a well-designed SPR experiment can yield high-quality, reliable data.

However, no single technique is universally superior. The choice of method should be guided by the specific scientific question, the properties of the interacting molecules, and the available resources. A multi-technique approach, where data from SPR is complemented by in-solution methods like ITC or MST, can provide the highest level of confidence in the measured binding affinity and a deeper understanding of the molecular interaction. This comprehensive approach ensures the scientific integrity of the findings and provides a solid foundation for advancing promising compounds through the drug development pipeline.

References

  • Mittermaier, A. & Mendieta, J. Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. Nat. Commun.9 , 893 (2018). [Link]

  • XanTec bioanalytics GmbH. Comparison of Biomolecular Interaction Techniques – - SPRvs ITCvs MSTvs BLI. XanTec (2021). [Link]

  • Reichert. Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI. Reichert Technologies (2018). [Link]

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  • Falchook, G. S. et al. Aurora Kinase Inhibitors: Current Status and Outlook. Front. Oncol.9 , 1058 (2019). [Link]

  • Agafonov, R. V. et al. Dynamics of human protein kinase Aurora A linked to drug selectivity. eLife7 , (2018). [Link]

  • S. Diamond, M. et al. Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer. Front. Oncol.9 , 1409 (2019). [Link]

  • Zaytsev, A. V. et al. Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. Proc. Natl. Acad. Sci. U. S. A.115 , E11945–E11954 (2018). [Link]

  • Liu, Z. et al. Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. Front. Mol. Biosci.5 , 93 (2018). [Link]

  • Liu, Y. et al. Discovery of a first-in-class Aurora A covalent inhibitor for the treatment of triple negative breast cancer. Eur. J. Med. Chem.256 , 115457 (2023). [Link]

  • Kim, H. et al. Suppressing Nonspecific Binding in Biolayer Interferometry Experiments for Weak Ligand–Analyte Interactions. ACS Omega7 , 3361–3367 (2022). [Link]

  • Carpinelli, P. et al. PHA-739358, a potent inhibitor of Aurora kinases with a selective target inhibition profile relevant to cancer. Mol. Cancer Ther.6 , 3158–3168 (2007). [Link]

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Comparative

A Comparative Guide to the Mass Spectrometry Validation of 4-chloro-1,7-dimethyl-1H-imidazo[4,5-d]pyridazine Intermediates

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Intermediate Validation The synthesis of complex pharmaceutical molecules like 4-chloro-1,7-dimethyl-1H-imidazo[4,5-d]pyr...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Intermediate Validation

The synthesis of complex pharmaceutical molecules like 4-chloro-1,7-dimethyl-1H-imidazo[4,5-d]pyridazine, a member of the bioactive imidazopyridazine family, is a multi-step process fraught with potential impurities and side-products. The robust characterization and validation of synthetic intermediates are not merely a regulatory formality but a cornerstone of safe and effective drug development. Ensuring the purity and structural integrity of each intermediate is paramount to controlling the final active pharmaceutical ingredient's (API) quality, minimizing batch-to-batch variability, and preventing the introduction of potentially toxic impurities.

This guide provides a comprehensive comparison of mass spectrometry (MS) techniques for the validation of intermediates in the synthesis of 4-chloro-1,7-dimethyl-1H-imidazo[4,5-d]pyridazine. We will delve into the practical application of these techniques, underpinned by established regulatory guidelines, to provide a framework for developing and validating robust analytical methods.

Plausible Synthetic Intermediates of 4-chloro-1,7-dimethyl-1H-imidazo[4,5-d]pyridazine

While the specific synthetic route for 4-chloro-1,7-dimethyl-1H-imidazo[4,5-d]pyridazine may vary, a plausible pathway involves the construction of the fused imidazole and pyridazine rings. Key potential intermediates could include substituted pyridazines and imidazoles. For the purpose of this guide, we will consider the validation of key precursor molecules leading to the final product.

A Comparative Overview of Mass Spectrometry Techniques for Intermediate Validation

The choice of mass spectrometry technique is dictated by the specific analytical question being addressed, from initial structural confirmation to trace-level impurity quantification.

Technique Primary Application Strengths Limitations
High-Resolution Mass Spectrometry (HRMS) Accurate mass measurement, elemental composition determination.[1][2]Provides high confidence in molecular formula assignment.[1]Higher instrumentation cost.
Tandem Mass Spectrometry (MS/MS) Structural elucidation, impurity identification.[1][3]Provides fragmentation patterns for detailed structural information.[1]Requires expertise in spectral interpretation.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation and analysis of non-volatile and thermally labile compounds.[4][5]High sensitivity and selectivity, suitable for complex mixtures.[1][6]Matrix effects can influence ionization efficiency.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of volatile and semi-volatile compounds.[6]Excellent separation efficiency for volatile analytes.Not suitable for non-volatile or thermally unstable intermediates.

Workflow for Mass Spectrometry-Based Intermediate Validation

The validation of an analytical method for pharmaceutical intermediates is a systematic process to ensure the method is suitable for its intended purpose.[7][8] The following diagram illustrates a typical workflow.

Mass Spectrometry Validation Workflow Workflow for MS-Based Intermediate Validation cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Application A Select MS Technique (e.g., LC-HRMS) B Optimize Chromatographic Separation A->B C Optimize MS Parameters (Ionization, Fragmentation) B->C D Specificity C->D Proceed to Validation E Linearity & Range D->E F Accuracy E->F G Precision (Repeatability, Intermediate) F->G H LOD & LOQ G->H I Robustness H->I J Routine In-Process Control I->J Implement Validated Method K Impurity Profiling & Identification J->K L Stability Testing K->L

Caption: A generalized workflow for the development and validation of a mass spectrometry-based analytical method for pharmaceutical intermediates.

Detailed Experimental Protocols for Method Validation

The validation of an analytical procedure is essential to demonstrate its suitability for the intended purpose.[7][8] The following protocols are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[7][9][10]

Specificity

Objective: To demonstrate that the analytical method can unequivocally assess the intermediate in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[11]

Protocol:

  • Sample Preparation: Prepare a solution of the intermediate standard. Prepare a mixture containing the intermediate standard and known potential impurities (e.g., starting materials, by-products). Prepare a placebo (matrix) sample.

  • LC-MS/MS Analysis: Analyze all three samples using the developed LC-MS/MS method.

  • Data Analysis: Compare the chromatograms and mass spectra. The retention time and mass spectrum of the intermediate in the mixture should be identical to that of the standard, with no interfering peaks at the same retention time from the impurities or placebo.

Linearity and Range

Objective: To demonstrate that the analytical method provides results that are directly proportional to the concentration of the intermediate within a given range.

Protocol:

  • Sample Preparation: Prepare a stock solution of the intermediate standard. Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected concentration range (e.g., 50% to 150% of the target concentration).

  • LC-MS/MS Analysis: Analyze each calibration standard in triplicate.

  • Data Analysis: Plot the peak area of the intermediate against the corresponding concentration. Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.99.

Accuracy

Objective: To determine the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

Protocol:

  • Sample Preparation: Prepare samples by spiking a placebo (matrix) with known amounts of the intermediate standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each concentration level in triplicate.

  • LC-MS/MS Analysis: Analyze the spiked samples.

  • Data Analysis: Calculate the percentage recovery for each sample. The mean recovery should be within an acceptable range (e.g., 98-102%).

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision is evaluated at two levels: repeatability and intermediate precision.[11]

Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six independent samples of the intermediate at 100% of the target concentration.

    • Analyze the samples on the same day, with the same analyst and instrument.

    • Calculate the relative standard deviation (RSD).

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the RSD for the combined data from both studies.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective: To determine the lowest concentration of the intermediate that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.

Protocol:

  • Based on Signal-to-Noise Ratio:

    • Determine the concentration of the intermediate that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope:

    • LOD = 3.3 * (standard deviation of the response) / (slope of the calibration curve)

    • LOQ = 10 * (standard deviation of the response) / (slope of the calibration curve)

Robustness

Objective: To evaluate the reliability of the analytical method with respect to deliberate variations in method parameters.[12]

Protocol:

  • Introduce small, deliberate variations to the method parameters, such as:

    • Mobile phase composition (e.g., ±2% organic solvent)

    • Column temperature (e.g., ±5 °C)

    • Flow rate (e.g., ±0.1 mL/min)

  • Analyze a standard solution under each of the modified conditions.

  • Evaluate the impact of these changes on the analytical results (e.g., retention time, peak area, resolution). The method is considered robust if the results remain within acceptable limits.

Interrelationship of Validation Parameters

The various validation parameters are interconnected and collectively contribute to the overall assurance of a method's suitability.

Validation Parameters Interrelationship Interrelationship of Validation Parameters Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Accuracy->Precision Linearity Linearity Linearity->Accuracy Linearity->Precision Range Range Linearity->Range LOD LOD LOQ LOQ LOD->LOQ Robustness Robustness Robustness->Accuracy Robustness->Precision

Caption: A diagram illustrating the interconnected nature of analytical method validation parameters as defined by ICH Q2(R1).

Conclusion

The validation of analytical methods for synthetic intermediates is a critical component of pharmaceutical development. Mass spectrometry, particularly when coupled with liquid chromatography, offers unparalleled sensitivity and specificity for this purpose.[4][5][6] By systematically evaluating the performance of an analytical method against the validation parameters outlined in the ICH Q2(R1) guidelines, researchers and drug developers can ensure the reliability and accuracy of their in-process controls, leading to a more robust and well-characterized manufacturing process. This, in turn, contributes to the overall safety and efficacy of the final drug product.

References

  • U.S. Food and Drug Administration. (2015). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

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  • MDPI. (2022). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. [Link]

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  • Clariant Analytical Sciences. Structure Elucidation. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • European Medicines Agency. ICH Topic Q 2 (R1). Validation of Analytical Procedures: Text and Methodology. [Link]

  • National Center for Biotechnology Information. Antiplasmodial imidazopyridazines: structure–activity relationship studies lead to the identification of analogues with improved solubility and hERG profiles. [Link]

  • ACS Publications. (2015). Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. [Link]

  • ResearchGate. (2024). Exploring the untapped pharmacological potential of imidazopyridazines. [Link]

  • ElectronicsAndBooks. Synthesis of Some Imidazo[4,5-d]pyridazines and. [Link]

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  • National Center for Biotechnology Information. Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives. [Link]

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  • ResearchGate. The synthesis of imidazo[4,5‐c] ‐ and v‐triazolo[4,5‐c] pyridazines. [Link]

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Validation

Benchmarking 4-Chloro-1,7-dimethyl-1H-imidazo[4,5-d]pyridazine Against Standard Heterocyclic Scaffolds

Executive Summary Nitrogen-based heterocycles are foundational to drug discovery, with purines historically dominating the landscape of kinase inhibitors and nucleoside analogs. However, as target mutations increasingly...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Nitrogen-based heterocycles are foundational to drug discovery, with purines historically dominating the landscape of kinase inhibitors and nucleoside analogs. However, as target mutations increasingly compromise standard therapies, 1[1].

The imidazopyridazine family, particularly the imidazo[4,5-d]pyridazine isomer, represents an underexplored yet highly promising chemical space.2[2], it offers a unique hydrogen-bonding profile. Specifically, 4-chloro-1,7-dimethyl-1H-imidazo[4,5-d]pyridazine serves as a versatile, halogenated bicyclic building block. The 4-chloro substitution enables efficient Nucleophilic Aromatic Substitution (SNAr), while the 1,7-dimethyl groups modulate lipophilicity and steric hindrance, making it an ideal candidate for developing next-generation therapeutics.

Structural and Electronic Benchmarking

When benchmarking against the ubiquitous purine or pyrazolo[3,4-d]pyrimidine scaffolds, the imidazo[4,5-d]pyridazine core presents distinct electronic advantages.

While purines possess nitrogen atoms at positions 1, 3, 7, and 9, the 3[3]. This adjacent nitrogen configuration significantly alters the dipole moment and the hydrogen bond acceptor profile. In the context of kinase active sites (such as TRK or FLT3), this altered profile allows the scaffold to form novel interactions with the hinge region, often bypassing steric clashes introduced by gatekeeper mutations.

Furthermore, the addition of methyl groups at the 1 and 7 positions increases the overall lipophilicity (LogP) of the molecule. This modification enhances membrane permeability and cellular efficacy compared to unsubstituted analogs, while the 4-chloro group remains highly activated for nucleophilic attack due to the electron-withdrawing nature of the adjacent pyridazine nitrogens.

ScaffoldHopping Purine Purine Core (Standard Scaffold) Pyrazolo Pyrazolo[3,4-d]pyrimidine (Intermediate Isostere) Purine->Pyrazolo Altered H-bond profile Imidazo Imidazo[4,5-d]pyridazine (Optimized Scaffold) Purine->Imidazo Direct scaffold hop Pyrazolo->Imidazo Improved kinase selectivity

Logical progression of scaffold hopping from purines to imidazo[4,5-d]pyridazines.

Comparative Physicochemical & Reactivity Data

To objectively evaluate 4-chloro-1,7-dimethyl-1H-imidazo[4,5-d]pyridazine, we benchmark its properties against two industry-standard building blocks: 6-chloropurine and 4-chloro-1H-pyrazolo[3,4-d]pyrimidine.

Property / Feature4-Chloro-1,7-dimethyl-1H-imidazo[4,5-d]pyridazine6-Chloropurine (Standard)4-Chloro-1H-pyrazolo[3,4-d]pyrimidine
Core Structure Imidazo[4,5-d]pyridazinePurinePyrazolo[3,4-d]pyrimidine
Nitrogen Positions 1, 3, 5, 61, 3, 7, 91, 2, 5, 7
SNAr Reactivity (C-Cl) High (Requires moderate heating, ~80-90°C)Very High (Often proceeds at RT to 60°C)High (Requires mild heating, ~60-80°C)
Lipophilicity (LogP impact) Higher (due to 1,7-dimethyl groups)Lower (unsubstituted core)Moderate
H-Bond Acceptor Profile Altered (N5, N6 adjacent)Standard (N1, N3, N7)Altered (N1, N2 adjacent)
Primary Utility Kinase inhibitors (TRK, FLT3), AntiviralsBroad-spectrum baseline, NucleosidesKinase inhibitors (BTK, Src)

Experimental Workflow: SNAr Functionalization at the C4 Position

The primary synthetic utility of 4-chloro-1,7-dimethyl-1H-imidazo[4,5-d]pyridazine lies in its capacity to undergo Nucleophilic Aromatic Substitution (SNAr) at the C4 position.4[4].

The following protocol details the displacement of the 4-chloro group with a primary amine, designed as a self-validating system to ensure high yield and purity.

Materials Required:
  • 4-chloro-1,7-dimethyl-1H-imidazo[4,5-d]pyridazine (1.0 equivalent)

  • Primary Amine (e.g., substituted aniline or aliphatic amine) (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • 1,4-Dioxane (Anhydrous)

  • TLC plates (Silica gel 60 F254) and LC-MS for reaction monitoring

Step-by-Step Methodology & Causality:
  • Preparation of the Reaction Mixture:

    • Action: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloro-1,7-dimethyl-1H-imidazo[4,5-d]pyridazine (1.0 eq) in anhydrous 1,4-dioxane (0.2 M concentration).

    • Causality: Dioxane is selected over lower-boiling solvents (like DCM or THF) because the 4-chloro group on the imidazo[4,5-d]pyridazine core is slightly less activated than a 6-chloro group on a pyrimidine ring. The higher boiling point of dioxane allows sufficient thermal energy to overcome the activation barrier, especially for sterically hindered amines.

  • Addition of Base and Nucleophile:

    • Action: Add DIPEA (2.0 eq) followed by the primary amine (1.2 eq) to the stirring solution at room temperature.

    • Causality: DIPEA acts as a non-nucleophilic base. Its steric bulk prevents it from competing with the primary amine for the electrophilic C4 carbon, while efficiently neutralizing the HCl generated during the substitution, thus preventing the stalling of the reaction and protecting acid-sensitive functional groups.

  • Thermal Activation:

    • Action: Attach a reflux condenser and heat the reaction mixture to 90 °C under an inert nitrogen atmosphere. 5[5].

  • Reaction Monitoring (Self-Validation):

    • Action: Monitor the reaction progress via TLC (Eluent: 5% MeOH in DCM) and LC-MS every 2 hours.

    • Causality: The starting material (4-chloro intermediate) will show a distinct isotopic pattern (M and M+2 in a 3:1 ratio) on LC-MS due to the chlorine atom. The disappearance of this isotopic signature and the emergence of the desired product mass confirms complete conversion, validating the SNAr progression.

  • Workup and Purification:

    • Action: Once complete, cool the mixture to room temperature, concentrate in vacuo, and partition the residue between Ethyl Acetate and saturated aqueous NaHCO3. Extract the aqueous layer, dry the combined organic layers over anhydrous Na2SO4, and purify via flash column chromatography.

Pharmacological Relevance & Pathway Modulation

The imidazo[4,5-d]pyridazine scaffold is not merely a synthetic curiosity; it has profound implications in pharmacology.1[1].

By acting as an ATP-competitive inhibitor, the functionalized imidazo[4,5-d]pyridazine core lodges into the highly conserved ATP-binding pocket of receptor tyrosine kinases. The unique nitrogen placement (N5, N6) allows for robust hydrogen bonding with the kinase hinge region, while the 1,7-dimethyl groups project into hydrophobic pockets, enhancing target residence time and selectivity. This mechanism effectively halts downstream signaling cascades responsible for uncontrolled cellular proliferation.

KinasePathway Ligand Growth Factor (e.g., NGF) Receptor Receptor Tyrosine Kinase (e.g., TrkA / FLT3) Ligand->Receptor Activates ATP ATP Binding Pocket Receptor->ATP Conformational shift Signaling Downstream Signaling (Proliferation) ATP->Signaling Phosphorylation Inhibitor Imidazo[4,5-d]pyridazine Derivative Inhibitor->ATP Competitive Binding

Mechanism of action for imidazo[4,5-d]pyridazine competitive kinase inhibitors.

Conclusion

Benchmarking 4-chloro-1,7-dimethyl-1H-imidazo[4,5-d]pyridazine against standard purine and pyrazolopyrimidine scaffolds reveals a highly versatile building block. Its unique electronic distribution, favorable lipophilicity profile, and reliable SNAr reactivity make it an exceptional starting point for drug discovery programs aimed at overcoming kinase resistance or developing novel nucleoside analogs. For researchers seeking to expand their chemical space beyond traditional heterocycles, this scaffold offers a proven, patentable, and synthetically tractable pathway.

References

  • 2 - PMC

  • 1 - ACS Publications 3.4 - PubMed 4.5 - Google Patents

  • 3 - Wikipedia

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Comparative

comparative efficacy of 4-chloro-1,7-dimethyl-1H-imidazo[4,5-d]pyridazine derived compounds in cell assays

Comparative Efficacy of 4-Chloro-1,7-dimethyl-1H-imidazo[4,5-d]pyridazine Derivatives in Cell-Based Assays: A Technical Guide As a Senior Application Scientist, I frequently evaluate novel chemical scaffolds for their tr...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy of 4-Chloro-1,7-dimethyl-1H-imidazo[4,5-d]pyridazine Derivatives in Cell-Based Assays: A Technical Guide

As a Senior Application Scientist, I frequently evaluate novel chemical scaffolds for their translational potential in drug discovery. The 4-chloro-1,7-dimethyl-1H-imidazo[4,5-d]pyridazine molecule (CAS: 860645-26-7) is a highly versatile, privileged building block in medicinal chemistry. The electrophilic nature of the C4 position—activated by the adjacent nitrogen atoms in the pyridazine ring—makes the 4-chloro group an ideal leaving group for nucleophilic aromatic substitution (SNAr). This chemical reactivity allows for the rapid generation of diverse compound libraries.

In this guide, we will objectively compare the in vitro efficacy of different derivatives synthesized from this core scaffold, focusing on their divergent applications as antiviral nucleoside analogs and targeted anticancer kinase inhibitors.

Chemical Derivation & Mechanistic Rationale

The strategic 1,7-dimethylation of the imidazo[4,5-d]pyridazine core serves a critical biological purpose: it locks the tautomeric state of the imidazole ring. This structural rigidity enhances the molecule's lipophilicity and cellular permeability compared to unsubstituted analogs, which is a prerequisite for high efficacy in cell-based assays.

Depending on the nucleophile introduced at the C4 position, the scaffold diverges into two distinct pharmacological profiles:

ScaffoldDerivation Core 4-chloro-1,7-dimethyl- 1H-imidazo[4,5-d]pyridazine SNAr Nucleophilic Aromatic Substitution (SNAr) Core->SNAr Reactive C4-Cl Antiviral Nucleoside Analogs (WNV Helicase Inhibitors) SNAr->Antiviral Ribosylation Anticancer Aryl/Alkyl Amines (FLT3/Kinase Inhibitors) SNAr->Anticancer Amination

Fig 1. Chemical derivation workflow of the 4-chloro-imidazo[4,5-d]pyridazine scaffold.

Comparative Efficacy Profiles

Antiviral Activity (Flaviviridae / West Nile Virus)

When the C4 position is substituted with ribofuranosyl derivatives, the resulting nucleoside analogs exhibit targeted efficacy against the West Nile Virus (WNV) NS3 NTPase/helicase. In viral titer reduction assays, compounds such as HMC-HO4 inhibit helicase-mediated RNA unwinding with IC50 values of approximately 30 μM1[1]. Crucially, these analogs demonstrate high target specificity; they exhibit minimal activity against related Hepatitis C helicases, highlighting a precise structure-activity relationship (SAR) that avoids broad-spectrum off-target toxicity 2[2].

Oncology & Kinase Inhibition

Alternatively, substituting the C4 position with aryl or alkyl amines transforms the scaffold into an ATP-mimetic, allowing it to act as a competitive kinase inhibitor. Specific imidazopyridazine analogs have demonstrated sub-micromolar IC50 values against FLT3-driven proliferation in leukemic cell models 3[3]. Furthermore, certain alkyl-amine derivatives mediate profound cytotoxicity (e.g., >43% cell death at 100 μM) via cellular ATP depletion, which activates AMP-activated protein kinase (AMPK), leading to G0/G1 cell cycle arrest and caspase-3 mediated apoptosis4[4].

MechanismOfAction cluster_Antiviral Antiviral Pathway (WNV) cluster_Anticancer Anticancer Pathway (FLT3/AMPK) Compound Imidazo[4,5-d]pyridazine Derivatives Helicase WNV NS3 Helicase Compound->Helicase Nucleoside Analogs FLT3 FLT3 Kinase Compound->FLT3 Aryl/Alkyl Derivatives Unwinding Viral RNA Unwinding Helicase->Unwinding Inhibited by Analog Replication Viral Replication Arrest Unwinding->Replication Prevents AMPK AMPK Activation FLT3->AMPK Modulates Apoptosis Caspase-3 Apoptosis & G0/G1 Arrest AMPK->Apoptosis Triggers

Fig 2. Divergent cellular mechanisms of action for imidazo[4,5-d]pyridazine derivatives.

Quantitative Data Summary

The table below summarizes the comparative performance of these derivatives across standardized cellular assays.

Derivative ClassPrimary TargetCell Line / AssayIC50 (μM)CC50 (μM)Mechanism of Action
Nucleoside Analog (HMC-HO4) WNV NS3 HelicaseBHK-21 (WNV Replicon)~30.0>300Inhibition of viral RNA unwinding[1][2]
Aryl-Amine Analog FLT3 KinaseMV4-11 (Leukemia)< 1.0N/AATP-competitive kinase inhibition[3]
Alkyl-Amine Analog (5h) AMPK / Caspase-3HCT116 (Colorectal)~45.0~100AMPK activation, G0/G1 arrest, Apoptosis[4]
N4-Benzylamino Analog Adenosine TransporterHuman ErythrocytesWeak>200Weak transport inhibition; low toxicity[5]

Standardized Experimental Protocols

A common pitfall in cell-based screening is conflating compound cytotoxicity with targeted efficacy. To ensure data integrity, the following protocols are designed as self-validating systems , integrating orthogonal quality control steps.

Protocol 1: WNV Replicon Antiviral Assay (High-Throughput)

Causality: Utilizing a subgenomic replicon cell line isolates the viral replication machinery (NS3 helicase) from viral entry/exit mechanisms. This allows for precise mechanistic targeting without the stringent Biosafety Level 3 (BSL-3) restrictions required for live infectious virus2[2].

  • Cell Seeding: Seed BHK-21 cells stably expressing the WNV replicon (containing a luciferase reporter) at 10,000 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the imidazo[4,5-d]pyridazine nucleoside derivatives (0.1 μM to 100 μM) in DMSO. Ensure final DMSO concentration remains <0.5% to prevent solvent-induced toxicity.

  • Incubation & Primary Validation: Treat cells for 48 hours. Self-Validation Step: Include a known NS3 inhibitor (e.g., sinefungin) as a positive control and a vehicle-only negative control. Calculate the Z'-factor prior to analysis; a Z'-factor > 0.5 is required to confirm assay robustness.

  • Reporter Readout: Lyse cells and add the luciferase substrate. Quantify luminescence, which directly correlates to viral RNA replication levels.

  • Orthogonal Cytotoxicity Check (CC50): In a parallel plate containing wild-type BHK-21 cells (lacking the replicon), perform an MTT viability assay using identical compound concentrations. Calculate the Therapeutic Index (TI = CC50/IC50). A TI > 10 confirms that the observed viral reduction is a targeted effect, not an artifact of host cell death.

Protocol 2: FLT3-Driven Cell Proliferation Assay (MTT)

Causality: The MTT assay measures the NAD(P)H-dependent cellular oxidoreductase enzymes' ability to reduce a tetrazolium dye to formazan. Because the proliferation of FLT3-mutated leukemia cells is entirely dependent on FLT3 signaling, metabolic viability in this specific cell line directly reflects the degree of kinase inhibition6[6].

  • Cell Preparation: Seed MV4-11 cells (FLT3-ITD positive) at 2,000 cells/well in complete RPMI-1640 media.

  • Dosing: Apply aryl-amine imidazo[4,5-d]pyridazine derivatives in a 10-point dose-response curve (1 nM to 10 μM).

  • Incubation & Phenotypic Validation: Incubate for 72 hours. Self-Validation Step: Visually inspect cells under a brightfield microscope at 24h and 48h to confirm morphological signs of apoptosis (e.g., membrane blebbing and cell shrinkage) before taking the metabolic readout. This ensures the biochemical assay matches the phenotypic reality.

  • MTT Addition: Add 20 μL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours until intracellular purple formazan crystals form.

  • Solubilization & Readout: Add 100 μL of solubilization buffer (10% SDS in 0.01 M HCl) and incubate overnight to dissolve the crystals. Measure absorbance at 570 nm using a microplate reader and calculate the IC50 using non-linear regression analysis.

References

  • Borowski et al. "Characterization of Imidazo[4,5-d]Pyridazine Nucleosides as Modulators of Unwinding Reaction Mediated by West Nile Virus Nucleoside Triphosphatase/Helicase: Evidence for Activity on the Level of Substrate and/or Enzyme" PMC - NIH. 1

  • "Exploring the untapped pharmacological potential of imidazopyridazines" ResearchGate. 4

  • "Novel Therapeutics Against West Nile Virus" PMC - NIH. 2

  • "Computer aided drug discovery of highly ligand efficient, low molecular weight imidazopyridine analogs as FLT3" eScholarship. 3

  • "Synthesis and biological evaluation of N4-substituted imidazo- and v-triazolo[4,5-d]pyridazine nucleosides." ChEMBL - EMBL-EBI. 5

  • "Inhibition of Adenosine Deaminase by Analogues of Adenosine and Inosine, Incorporating a Common Heterocyclic Base, 4(7)-Amino-6(5)H-imidazo[4,5-d]pyridazin-7(4)one" Journal of Medicinal Chemistry - ACS Publications. 6

Sources

Safety & Regulatory Compliance

Safety

4-chloro-1,7-dimethyl-1H-imidazo[4,5-d]pyridazine proper disposal procedures

Standardized Laboratory Disposal Protocol for Halogenated Heterocycles: 4-Chloro-1,7-dimethyl-1H-imidazo[4,5-d]pyridazine In drug discovery and development, heterocyclic building blocks are foundational. However, the str...

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Author: BenchChem Technical Support Team. Date: April 2026

Standardized Laboratory Disposal Protocol for Halogenated Heterocycles: 4-Chloro-1,7-dimethyl-1H-imidazo[4,5-d]pyridazine

In drug discovery and development, heterocyclic building blocks are foundational. However, the structural modifications that make these compounds valuable—such as halogenation—also dictate strict logistical and safety parameters for their end-of-life management.

This guide outlines the operational and disposal protocols for 4-chloro-1,7-dimethyl-1H-imidazo[4,5-d]pyridazine , ensuring compliance with environmental health and safety (EHS) standards while maintaining laboratory efficiency.

Chemical Profile & Waste Classification

Before initiating any disposal protocol, it is critical to classify the waste based on its structural components. 4-chloro-1,7-dimethyl-1H-imidazo[4,5-d]pyridazine (CAS: 860645-26-7) contains a covalently bonded chlorine atom[1]. This single functional group fundamentally alters how the compound must be treated downstream.

Table 1: Physicochemical and Disposal Parameters

ParameterSpecificationOperational Impact
Compound Name 4-chloro-1,7-dimethyl-1H-imidazo[4,5-d]pyridazineStandard handling under local exhaust ventilation.
CAS Registry Number 860645-26-7Required for EHS waste manifesting[1].
Primary Hazard Class Halogenated Organic CompoundCannot be mixed with standard organic solvents[2].
Waste Stream Designation Halogenated Organic Waste Requires specialized high-temperature incineration[3].
Incompatible Mixtures Strong oxidizers, reactive metalsSegregate to prevent exothermic reactions in waste bins[2].

The Causality of Segregation: Why Halogens Matter

As a Senior Application Scientist, it is vital to understand why protocols exist, rather than simply following them. The strict segregation of halogenated waste (containing F, Cl, Br, or I) from non-halogenated waste is not merely a bureaucratic hurdle; it is a critical environmental and economic necessity[2][4].

  • Combustion Chemistry & Dioxin Prevention: When non-halogenated organics (like ethanol or hexane) are incinerated, they primarily yield CO₂ and H₂O. However, incinerating chlorinated compounds like 4-chloro-1,7-dimethyl-1H-imidazo[4,5-d]pyridazine generates acidic hydrogen chloride (HCl) gas and poses a high risk of forming highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs)[3].

  • Specialized Infrastructure: To prevent environmental contamination, halogenated waste must be processed in specialized, high-temperature incinerators equipped with alkaline flue-gas scrubbers[2][3].

  • The Contamination Penalty: If even a few milligrams of a chlorinated compound are introduced into a 20-liter carboy of non-halogenated waste, the entire volume must be legally and operationally reclassified as halogenated waste[3]. This exponentially increases disposal costs and strains specialized treatment facilities.

Waste Routing and Decision Matrix

G N1 Identify Chemical Waste (4-chloro-1,7-dimethyl...) N2 Check Structure for Halogens (F, Cl, Br, I) N1->N2 N3 Contains Chlorine (Cl) N2->N3 Yes N5 Non-Halogenated Waste N2->N5 No N4 Halogenated Organic Waste N3->N4 N6 EHS Collection & High-Temp Incineration N4->N6

Figure 1: Decision matrix for the segregation and disposal of halogenated compounds.

Step-by-Step Disposal Methodology

To maintain a self-validating safety system, execute the following protocol when disposing of excess reagent, contaminated solvents, or reaction byproducts containing 4-chloro-1,7-dimethyl-1H-imidazo[4,5-d]pyridazine.

Step 1: Preparation and PPE

  • Ensure all disposal activities occur within a certified, operational fume hood[4].

  • Don standard laboratory PPE: chemical-resistant nitrile gloves, a fastened lab coat, and ANSI-approved safety goggles.

Step 2: Container Selection and Verification

  • Locate the laboratory's designated liquid or solid "Halogenated Organic Waste" container[4][5].

  • Validation Check: Inspect the container's log. Ensure no incompatible chemicals (e.g., strong acids, reactive metals, or organic peroxides) have been previously added, as mixing incompatible wastes can lead to over-pressurization or explosion[2].

  • Ensure the container features a vented cap to prevent pressure buildup from solvent vapor expansion[2][5].

Step 3: Transfer and Containment

  • For Solids: Place solid waste (e.g., contaminated weighing paper, empty vials, or pure solid compound) into a designated, puncture-proof solid halogenated waste bin. Do not mix solid and liquid waste[2][6].

  • For Liquids/Solutions: If the compound is dissolved in a solvent (e.g., Dichloromethane or Chloroform), use a clean funnel to transfer the solution into the liquid halogenated waste carboy[5].

  • Critical Limit: Never fill the waste container beyond 80% capacity[2][5]. Headspace is required for vapor expansion.

Step 4: Documentation and Labeling

  • Immediately log the addition on the container's hazardous waste tag[6].

  • Write the full chemical name: "4-chloro-1,7-dimethyl-1H-imidazo[4,5-d]pyridazine" (do not use abbreviations or internal project codes) and the approximate mass or concentration[2].

Step 5: Storage and EHS Handoff

  • Store the waste container in a designated, ventilated hazardous waste storage cabinet, placed within secondary containment (a spill tray) to mitigate the risk of leaks[2][6].

  • Once the container reaches 80% capacity, submit a collection request to your institutional Environmental Health and Safety (EHS) department or contracted waste management provider[4].

References

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Prep. Available at: [Link]

  • Hazardous Waste Guide. University of Tennessee Institute of Agriculture Safety Office. Available at:[Link]

  • Cleanroom Waste Disposal Protocol. Auckland Microfab. Available at: [Link]

  • Disposal of chemical wastes. RiskAssess. Available at:[Link]

  • Chemical and Hazardous Waste Guide. University of Oslo (UiO). Available at:[Link]

  • 860645-26-7_CAS号:860645-26-7. ChemSrc. Available at: [Link]

Sources

Handling

Personal protective equipment for handling 4-chloro-1,7-dimethyl-1H-imidazo[4,5-d]pyridazine

As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for handling 4-chloro-1,7-dimethyl-1H-imidazo[4,5-d]pyridazine. The following procedural guidance is designed...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for handling 4-chloro-1,7-dimethyl-1H-imidazo[4,5-d]pyridazine. The following procedural guidance is designed to ensure the safety of all laboratory personnel.

Hazard Assessment and Risk Mitigation

Given the structural similarity to other chlorinated heterocyclic compounds, 4-chloro-1,7-dimethyl-1H-imidazo[4,5-d]pyridazine should be handled as a substance with high acute toxicity. A related compound, 4-chloro-7-methyl-1H-imidazo[4,5-d]pyridazine, is classified as toxic if swallowed, in contact with skin, or if inhaled (H301, H311, H331) and carries the "Danger" signal word. Therefore, all handling procedures must be designed to minimize the risk of exposure through ingestion, dermal contact, and inhalation.

Key Principles for Safe Handling:

  • Containment: All work with this compound must be performed within a certified chemical fume hood to prevent the release of dust or vapors into the laboratory environment.[1]

  • Minimization: Use the smallest quantity of the compound necessary for the experiment to reduce the potential impact of a spill or exposure event.

  • Preparedness: Ensure that all necessary personal protective equipment (PPE) is readily available and that emergency procedures are clearly understood before beginning any work.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is required to provide comprehensive protection. The following table summarizes the minimum PPE requirements.

PPE CategoryItemSpecifications
Eye Protection Chemical Safety GogglesMust provide a complete seal around the eyes to protect against splashes and fine particulates. Safety glasses with side shields are not sufficient.[1][2]
Face ShieldTo be worn over safety goggles when there is a significant risk of splashing, such as when handling larger quantities or solutions.[2]
Hand Protection Chemical-Resistant GlovesDouble-gloving with nitrile or neoprene gloves is recommended. Inspect gloves for any signs of damage before use.[1][2] Never wear leather or cotton gloves.[2][3][4]
Body Protection Laboratory CoatShould be long-sleeved and made of a chemical-resistant material.[1]
Chemical-Resistant ApronTo be worn over the lab coat when handling larger quantities or when there is a significant risk of splashes.[3][4]
Respiratory Protection Fume HoodAll handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]
RespiratorIn the event of a fume hood failure or a large spill, a NIOSH-approved respirator with cartridges for organic vapors and particulates should be available for emergency use by trained personnel.[2][3]
PPE Donning and Doffing Workflow

Proper donning and doffing of PPE are critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning (Clean Area) cluster_doffing Doffing (At Exit of Work Area) Don1 1. Lab Coat & Apron Don2 2. First Pair of Gloves Don1->Don2 Don3 3. Goggles & Face Shield Don2->Don3 Don4 4. Second Pair of Gloves Don3->Don4 Doff1 1. Outer Gloves Doff2 2. Apron Doff1->Doff2 Doff3 3. Face Shield & Goggles Doff2->Doff3 Doff4 4. Lab Coat Doff3->Doff4 Doff5 5. Inner Gloves Doff4->Doff5

Caption: Sequential process for donning and doffing PPE.

Operational and Disposal Plans

Handling Procedures
  • Preparation: Before handling the compound, ensure the chemical fume hood is functioning correctly. Designate a specific area within the hood for the work and line it with absorbent, disposable bench paper.

  • Weighing: If weighing the solid compound, do so within the fume hood. Use a tared container with a lid to minimize the risk of airborne particulates.

  • Solution Preparation: When preparing solutions, add the solid compound to the solvent slowly to avoid splashing. Keep containers closed when not in use.

  • Post-Handling: After handling, decontaminate the work area by wiping it down with an appropriate solvent. Dispose of all contaminated materials as hazardous waste.

Waste Disposal

As a halogenated organic compound, all waste containing 4-chloro-1,7-dimethyl-1H-imidazo[4,5-d]pyridazine must be segregated from non-halogenated waste streams.[5][6]

  • Solid Waste: Contaminated consumables such as gloves, bench paper, and pipette tips should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a sealed, compatible waste container labeled "Halogenated Organic Waste".[5][7] Never dispose of this chemical down the drain.[5]

Waste Disposal Workflow

Waste_Disposal Start Waste Generated Decision Solid or Liquid? Start->Decision Solid_Waste Collect in Labeled Solid Waste Bag Decision->Solid_Waste Solid Liquid_Waste Collect in Labeled Halogenated Liquid Waste Container Decision->Liquid_Waste Liquid Seal_Solid Seal Bag When Full Solid_Waste->Seal_Solid Seal_Liquid Keep Container Closed Liquid_Waste->Seal_Liquid Final_Disposal Dispose via Institutional Hazardous Waste Program Seal_Solid->Final_Disposal Seal_Liquid->Final_Disposal Spill_Response Spill Spill Occurs Size_Check Is spill large or outside fume hood? Spill->Size_Check Evacuate Evacuate Area Alert Others Call 911/EH&S Size_Check->Evacuate Yes Small_Spill Small Spill Inside Hood Size_Check->Small_Spill No Absorb Cover with Inert Absorbent Material Small_Spill->Absorb Collect Collect Debris into Waste Container Absorb->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose as Hazardous Waste Decontaminate->Dispose

Caption: Step-by-step spill response protocol.

References

  • Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals. For. Pyridine. Washington State University. [Link]

  • Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Oregon OSHA. [Link]

  • Personal Protective Equipment for Working With Pesticides. University of Missouri Extension. [Link]

  • Protect Yourself from Pesticides. Iowa State University. [Link]

  • What to Do in a Chemical Emergency. Centers for Disease Control and Prevention. [Link]

  • Hazardous Laboratory Chemicals Disposal Guide. Reed College. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [Link]

  • Safety Data Sheet. Angene Chemical. [Link]

  • Hazardous Waste Segregation. University of Wisconsin-Milwaukee. [Link]

  • Incident management: pyridine. GOV.UK. [Link]

  • Material Safety Data Sheet. Chemcia Scientific. [Link]

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